Product packaging for Bombiprenone(Cat. No.:CAS No. 21978-49-4)

Bombiprenone

Cat. No.: B020767
CAS No.: 21978-49-4
M. Wt: 603.0 g/mol
InChI Key: RPUKUBKVRRNJDI-WDXILIIOSA-N
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Description

Bombiprenone is a polyisoprenoid ketone with the molecular formula C₄₃H₇₀O and a molecular weight of 603.0 g/mol. It is characterized by a distinctive conjugated octaene system (5E,9E,13E,17E,21E,25E,29E) and a ketone group at the C-2 position . This compound is naturally isolated from various mangrove plants and species within the Sapotaceae family, where it is found in leaves, roots, flowers, and fruits . Research Applications & Value: this compound is a compound of significant interest in pharmacological and biochemical research due to its promising biological activities. Preliminary scientific investigations suggest it has several potential research applications, including: Neuroprotective Research: Studies indicate that this compound may exhibit neuroprotective effects, offering a potential research pathway for neurodegenerative conditions. It has been shown to help protect neuronal cells from apoptosis and reduce inflammatory markers in experimental models . Antioxidant Studies: The compound demonstrates significant antioxidant properties, making it relevant for studies aimed at mitigating oxidative stress in cellular systems . Anti-inflammatory and Antimicrobial Investigations: Research suggests this compound possesses anti-inflammatory properties, and preliminary studies also point to potential antimicrobial activity against resistant strains of bacteria and fungi . Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H70O B020767 Bombiprenone CAS No. 21978-49-4

Properties

IUPAC Name

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUKUBKVRRNJDI-WDXILIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018124
Record name Bombiprenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21978-49-4
Record name Bombiprenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bombiprenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Bombiprenone" does not correspond to a widely recognized chemical compound in the public scientific literature as of the latest data compilation. This guide is constructed based on the hypothesis that "this compound" is a novel or less-common polyisoprenylated benzophenone. The methodologies, data, and pathways described herein are representative of the synthesis and characterization of benzophenone-class compounds and should be adapted and validated for any specific novel molecule.

Introduction

Benzophenones are a large and diverse class of organic compounds characterized by a diphenylmethanone core structure.[1] Natural benzophenones, particularly polyisoprenylated benzophenones (PPBs), are metabolites found in various plant and fungal species and exhibit a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthetic routes and analytical characterization techniques applicable to a putative polyisoprenylated benzophenone, termed here as "this compound." The intended audience for this document includes researchers and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Synthesis of this compound

The synthesis of a polyisoprenylated benzophenone such as this compound would typically involve a multi-step process, beginning with the formation of the core benzophenone scaffold followed by the introduction of isoprenyl groups.

Synthesis of the Benzophenone Core

A common and versatile method for the synthesis of the benzophenone core is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet to a trap for hydrogen chloride gas.

  • Reagents: Anhydrous aluminum chloride is suspended in an excess of the aromatic substrate (e.g., benzene or a substituted benzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: The benzoyl chloride derivative is dissolved in a suitable solvent and added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure benzophenone derivative.[4]

An alternative route involves the oxidation of diphenylmethane, which can be synthesized from the reaction of benzene with carbon tetrachloride followed by hydrolysis.[1]

Prenylation

The introduction of isoprenyl chains to the benzophenone core can be achieved through various methods, most commonly via Friedel-Crafts alkylation or nucleophilic substitution . The specific strategy would depend on the desired regioselectivity and the nature of the hydroxyl or other functional groups on the benzophenone scaffold.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbons, respectively.

Table 1: Representative ¹H NMR Data for a Benzophenone Core [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.81d4HAromatic Protons (ortho to C=O)
7.59t2HAromatic Protons (para to C=O)
7.49t4HAromatic Protons (meta to C=O)

Table 2: Representative ¹³C NMR Data for a Benzophenone Core [5]

Chemical Shift (δ, ppm)Assignment
196.8C=O
137.6Quaternary Aromatic Carbon
132.4Aromatic CH
130.1Aromatic CH
128.3Aromatic CH
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Table 3: Representative Mass Spectrometry Data [6][7]

TechniqueIonization ModeObserved m/zAssignment
ESI-MSPositive[M+H]⁺Protonated Molecular Ion
HRMSESI[M+Na]⁺Sodiated Molecular Ion
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the ketone is a key diagnostic peak.

Table 4: Representative IR Absorption Frequencies [8]

Frequency (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1660StrongC=O stretch (ketone)
~1600, 1450Medium-StrongAromatic C=C stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Benzophenones typically exhibit strong absorption bands in the UV region.

Experimental Workflows and Biological Pathways

General Synthesis and Purification Workflow

G General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization Friedel-Crafts Acylation Friedel-Crafts Acylation Prenylation Prenylation Friedel-Crafts Acylation->Prenylation Benzophenone Core Work-up Work-up Prenylation->Work-up Crude Product Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization Characterization Column Chromatography->Characterization Pure this compound

Caption: A flowchart illustrating the general synthetic and purification steps for this compound.

Hypothetical Signaling Pathway Inhibition

Many polyisoprenylated benzophenones exhibit cytotoxic activity against cancer cell lines.[9] A possible mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

G Hypothetical Inhibition of a Pro-Survival Signaling Pathway by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Signaling Cascade (e.g., MAPK/ERK)

Caption: A diagram showing the potential inhibitory effect of this compound on a cellular signaling pathway.

Conclusion

This technical guide outlines a representative framework for the synthesis and characterization of a novel polyisoprenylated benzophenone, "this compound." The successful synthesis would rely on established synthetic methodologies such as Friedel-Crafts reactions, while a comprehensive analytical approach employing NMR, MS, and IR spectroscopy would be essential for structural elucidation and purity confirmation. The potential biological activities of such a compound warrant further investigation, particularly in the context of drug discovery and development. The provided workflows and hypothetical pathway are intended to serve as a foundation for the systematic investigation of novel benzophenone derivatives.

References

In-Depth Technical Guide on Polyisoprenylated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Discovery, Natural Sources, and Biological Activities of a Prominent Class of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyisoprenylated benzophenones (PPBs) are a class of natural products renowned for their complex chemical structures and significant biological activities. This guide provides a comprehensive overview of the discovery, natural sources, and therapeutic potential of these compounds. While the specific compound "Bombiprenone" remains unidentified in the current scientific literature, this document focuses on well-characterized PPBs, namely garcinol and nemorosone, as exemplary models. This guide details their isolation, summarizes quantitative data on their bioactivities, and elucidates their mechanisms of action through signaling pathway diagrams.

Discovery and Natural Sources

Polyisoprenylated benzophenones are predominantly found in the plant family Clusiaceae (Guttiferae), with the genera Garcinia and Clusia being particularly rich sources.[1] These compounds are characterized by a benzophenone core substituted with one or more isoprenyl or related alkyl groups, leading to a vast structural diversity.

Garcinol , one of the most studied PPBs, is primarily isolated from the fruit rind of Garcinia indica and Garcinia cambogia.[1][2] It was first isolated as a yellow crystalline substance and has since been the subject of extensive research due to its potent biological properties.[2]

Nemorosone , another prominent PPB, was first isolated from the floral resins of Clusia rosea.[3][4] It is a major constituent of Cuban propolis, where it is collected by bees from Clusia species.[4]

The general workflow for the discovery and isolation of these compounds from their natural sources is depicted below.

G Figure 1: General Experimental Workflow for the Isolation of Polyisoprenylated Benzophenones A Plant Material Collection (e.g., Fruit Rinds, Resins) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Hexane) B->C D Crude Extract Concentration C->D E Solvent Partitioning D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Analysis (TLC) F->G H Further Purification (e.g., Preparative HPLC, Recrystallization) G->H I Structure Elucidation (NMR, MS) H->I J Bioactivity Screening I->J

Caption: General workflow for isolating polyisoprenylated benzophenones.

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and bioactivity assessment of polyisoprenylated benzophenones.

Isolation of Garcinol from Garcinia indica

This protocol is based on methodologies described in the literature for the large-scale extraction of garcinol.[2][5]

  • Plant Material Preparation: Air-dried fruit rinds of Garcinia indica (e.g., 1 kg) are ground into a coarse powder.

  • Extraction: The powdered material is extracted with methanol (e.g., 5 L) at room temperature for 48 hours. The process is repeated three times.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The hexane extract, typically rich in garcinol, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing garcinol are pooled.

  • Purification: The pooled fractions are concentrated, and garcinol is purified by recrystallization from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield yellow needles.[2]

  • Structure Confirmation: The structure and purity of the isolated garcinol are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., garcinol or nemorosone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Quantitative Data

The biological activities of garcinol and nemorosone have been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Cytotoxicity of Garcinol against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
HT-29Colon Cancer3.2 - 21.472[6]
HCT-116Colon Cancer3.2 - 21.472[6]
HL-60Leukemia9.42-[6]
SH-SY5YNeuroblastoma7.7824[7]
SH-SY5YNeuroblastoma6.8048[7]
SH-SY5YNeuroblastoma6.3072[7]
A549Lung Cancer~15-[8]
SMMC-7721Liver Cancer~20-[8]
MDA-MB-231Breast Cancer~24-[8]
Table 2: Cytotoxicity of Nemorosone against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
HT1080Fibrosarcoma26.912[3]
HT1080Fibrosarcoma16.724[3]
NB69Neuroblastoma< 6.524[9]
KellyNeuroblastoma< 6.524[9]
SK-N-ASNeuroblastoma< 6.524[9]
LAN-1Neuroblastoma< 6.524[9]
Table 3: Other Biological Activities of Garcinol
ActivityAssayIC₅₀ (µM) / ValueReference
Histone Acetyltransferase (HAT) Inhibitionp3007 µM[6]
Histone Acetyltransferase (HAT) InhibitionPCAF5 µM[6]
Topoisomerase I Inhibition-43 µg/mL[6]
Topoisomerase II Inhibition-55 µg/mL[6]
Acetylcholinesterase (AChE) Inhibition-0.66 µM[6]
Anti-inflammatory (COX-1)-12 µM[6]
Antioxidant (DPPH Scavenging)-IC₅₀: 145.62 µg/mL (G. xanthochymus extract)[10]
Anti-inflammatory (NO production)LPS-stimulated RAW264.741.60 µM (for a garcinol analogue)[11]

Signaling Pathways and Mechanisms of Action

Garcinol and nemorosone exert their biological effects by modulating various cellular signaling pathways.

Garcinol's Anticancer Mechanisms

Garcinol has been shown to inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the STAT3, NF-κB, and PI3K/AKT pathways.[12][13]

G Figure 2: Signaling Pathways Inhibited by Garcinol cluster_0 Garcinol cluster_1 Signaling Pathways cluster_2 Cellular Processes Garcinol Garcinol STAT3 STAT3 Pathway Garcinol->STAT3 Inhibits NFkB NF-κB Pathway Garcinol->NFkB Inhibits PI3K_AKT PI3K/AKT Pathway Garcinol->PI3K_AKT Inhibits Proliferation Cell Proliferation STAT3->Proliferation Promotes Survival Cell Survival STAT3->Survival Promotes NFkB->Survival Promotes Invasion Cell Invasion NFkB->Invasion Promotes PI3K_AKT->Proliferation Promotes PI3K_AKT->Survival Promotes Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes

Caption: Garcinol inhibits key cancer-promoting signaling pathways.

Nemorosone's Induction of Ferroptosis

Recent studies have revealed that nemorosone can induce a form of programmed cell death called ferroptosis in cancer cells.[3][14] This process is characterized by iron-dependent lipid peroxidation.

G Figure 3: Nemorosone-Induced Ferroptosis Pathway cluster_0 Nemorosone cluster_1 Cellular Targets cluster_2 Downstream Effects Nemorosone Nemorosone System_xc System xc- (Cystine/Glutamate Antiporter) Nemorosone->System_xc Inhibits Mitochondria Mitochondria Nemorosone->Mitochondria Uncouples GSH_depletion Glutathione (GSH) Depletion System_xc->GSH_depletion Leads to Lipid_peroxidation Lipid Peroxidation Mitochondria->Lipid_peroxidation Contributes to GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Causes GPX4_inactivation->Lipid_peroxidation Promotes Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis Induces

Caption: Nemorosone induces ferroptosis through multiple mechanisms.

Conclusion

Polyisoprenylated benzophenones, exemplified by garcinol and nemorosone, represent a promising class of natural products with significant potential for drug development, particularly in the field of oncology. Their diverse biological activities stem from their ability to modulate multiple critical cellular signaling pathways. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. While the identity of "this compound" remains elusive, the rich chemistry and pharmacology of the broader class of polyisoprenylated benzophenones provide a fertile ground for future discoveries in natural product-based drug discovery.

References

The Bombiprenone Enigma: A Technical Guide to the Biosynthetic Pathway of Polyisoprenylated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Bombiprenone" remains elusive in current scientific literature, it is hypothesized to be a member of the expansive and structurally diverse class of natural products known as polyisoprenylated benzophenones. These compounds, isolated from various plant and fungal sources, exhibit a wide range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of polyisoprenylated benzophenones, offering a foundational understanding for researchers engaged in natural product synthesis, enzyme engineering, and drug discovery. The guide will detail the enzymatic steps, present key quantitative data, provide comprehensive experimental protocols for pathway investigation, and visualize the core biochemical transformations.

The Biosynthetic Blueprint: From Primary Metabolites to a Polyisoprenylated Scaffold

The biosynthesis of polyisoprenylated benzophenones is a multi-stage process that elegantly combines elements of phenylpropanoid, polyketide, and isoprenoid metabolism. The pathway can be broadly divided into three key phases:

  • Formation of the Benzophenone Core: A type III polyketide synthase, Benzophenone Synthase (BPS), catalyzes the formation of the characteristic C6-C1-C6 benzophenone scaffold.

  • Isoprenoid Precursor Biosynthesis: The universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathways.

  • Prenylation and Subsequent Modifications: Aromatic prenyltransferases attach one or more isoprenoid moieties to the benzophenone core. Further enzymatic modifications, such as cyclization and oxidation, can then generate the vast diversity of naturally occurring polyisoprenylated benzophenones.

Quantitative Insights: Enzyme Kinetics

A thorough understanding of the enzymes involved in the biosynthetic pathway is crucial for pathway elucidation and engineering. The following table summarizes key kinetic parameters for representative enzymes in the polyisoprenylated benzophenone pathway.

EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (nmol mg⁻¹ s⁻¹)Reference(s)
Benzophenone Synthase (BPS)Hypericum androsaemumBenzoyl-CoA15--
Malonyl-CoA65--
Benzophenone Synthase (GmBPS)Garcinia mangostanaBenzoyl-CoA---
Malonyl-CoA---
Aromatic Prenyltransferase (FtmPT1)Aspergillus fumigatuscyclo-L-Trp-L-Pro---
DMAPP---
Aromatic Prenyltransferase (TleC)Streptomyces sp.Indolactam V---
GPP---
Aromatic Prenyltransferase (MpnD)Monascus purpureusIndolactam V---
DMAPP---
Prenyltransferase (Avian Liver)AvianIsopentenyl-PP> 0.7 (substrate inhibition)--
Geranyl-PP1.0--

Note: Comprehensive kinetic data for many enzymes in this pathway, particularly for specific benzophenone substrates, is still an active area of research. The data presented here are from studies on related substrates and provide a valuable starting point for experimental design.

Experimental Protocols for Pathway Investigation

The following protocols provide a framework for the expression, purification, and functional characterization of the key enzymes involved in polyisoprenylated benzophenone biosynthesis.

Heterologous Expression and Purification of Benzophenone Synthase (BPS)

Objective: To produce and purify recombinant BPS for in vitro characterization.

Methodology:

  • Gene Cloning and Vector Construction:

    • Amplify the BPS coding sequence from the source organism's cDNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into an expression vector (e.g., pET series with an N-terminal His6-tag) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Verify the construct by DNA sequencing.

  • Protein Expression:

    • Inoculate a 5 mL LB medium culture containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged BPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Analyze the purified protein fractions by SDS-PAGE.

    • For further purification, if necessary, perform size-exclusion chromatography.

Benzophenone Synthase (BPS) Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of the purified BPS.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture (e.g., 250 µL total volume) containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 1-5 µg of purified BPS

      • Starter substrate (e.g., 50 µM Benzoyl-CoA or 3-Hydroxybenzoyl-CoA)

      • Extender substrate (e.g., 150 µM Malonyl-CoA)

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of 20% acetic acid.

  • Product Extraction and Analysis:

    • Extract the reaction products with an organic solvent (e.g., 2 x 500 µL ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., 50 µL methanol).

    • Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

    • Identify and quantify the benzophenone product by comparing its retention time and UV-Vis/mass spectrum with an authentic standard.

Aromatic Prenyltransferase Activity Assay

Objective: To characterize the prenylation of the benzophenone core by a specific prenyltransferase.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture (e.g., 100 µL total volume) containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 5 mM MgCl₂

      • 1-5 µg of purified aromatic prenyltransferase

      • Aromatic acceptor substrate (e.g., 100 µM 2,4,6-trihydroxybenzophenone)

      • Prenyl donor substrate (e.g., 200 µM DMAPP or GPP)

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme.

    • Incubate at a suitable temperature (e.g., 37°C) for 1-2 hours.

    • Quench the reaction with an equal volume of methanol or by adding a stopping solution (e.g., 0.1 M HCl).

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant directly by LC-MS to identify and quantify the prenylated benzophenone products.

    • The mass shift corresponding to the addition of one or more prenyl groups (C5H8) will confirm the enzymatic activity.

Visualizing the Pathway: Diagrams and Workflows

Biosynthetic Pathway of a Polyisoprenylated Benzophenone

Caption: Putative biosynthetic pathway of a polyisoprenylated benzophenone.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene_to_protein From Gene to Purified Protein cluster_activity_assay Enzyme Activity Assay Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Gene_Cloning->Transformation Protein_Expression IPTG Induction Transformation->Protein_Expression Cell_Lysis Cell Lysis and Clarification Protein_Expression->Cell_Lysis Purification Affinity and/or Size Exclusion Chromatography Cell_Lysis->Purification Reaction_Setup Reaction Setup with Substrates and Buffer Purification->Reaction_Setup Purified Enzyme Enzymatic_Reaction Incubation Reaction_Setup->Enzymatic_Reaction Reaction_Quenching Reaction Quenching Enzymatic_Reaction->Reaction_Quenching Product_Analysis LC-MS/HPLC Analysis Reaction_Quenching->Product_Analysis Kinetic_Analysis Kinetic_Analysis Product_Analysis->Kinetic_Analysis Quantitative Data

Bombiprenone: A Technical Guide to Potential Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombiprenone is a naturally occurring polyisoprenylated benzophenone (PPBS) that has been isolated from plant sources such as Brucea mollis and the fruits of Momordica charantia. As a member of the benzophenone class of compounds, this compound holds potential for a range of biological activities, given that this structural class is known for its diverse pharmacological effects, including cytotoxic, antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.

This technical guide provides a framework for the systematic screening of this compound's potential biological activities. While specific quantitative data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for key biological assays and summarizes the known activities of closely related polyisoprenylated benzophenones to inform a comprehensive evaluation of this compound. The potential mechanisms of action, based on the activities of the broader PPBS class, are also discussed to provide a basis for future mechanistic studies.

Data Presentation: Biological Activities of Related Polyisoprenylated Benzophenones

Although this compound was evaluated for its cytotoxic effects against several cancer cell lines, specific IC50 values have not been reported in the primary literature. However, the study that isolated this compound from Brucea mollis did report the cytotoxic activities of co-isolated compounds, which can serve as a reference for the potential potency of compounds from this natural source. Additionally, data from other structurally related polyisoprenylated benzophenones provide context for the potential antioxidant and antimicrobial activities of this compound.

Table 1: Cytotoxic Activity of Compounds Co-isolated with this compound from Brucea mollis

CompoundKB (Oral Carcinoma) IC50 (µg/mL)LU-1 (Lung Adenocarcinoma) IC50 (µg/mL)LNCaP (Prostate Adenocarcinoma) IC50 (µg/mL)HL-60 (Promyelocytic Leukemia) IC50 (µg/mL)
Isobruceine B0.390.400.340.23
9-Methoxy-canthin-6-one~1-4~1-4~1-4~1-4
Niloticine~1-4~1-4~1-4~1-4

Source: Tung et al., 2012

Table 2: Reported Biological Activities of Other Polyisoprenylated Benzophenones

CompoundBiological ActivityAssayResult
NemorosoneCytotoxicityHeLa, Hep-2, PC-3, U251 cell linesActive
Guttiferone AAntimicrobialPlasmodium falciparumIC50 < 1 µM
Guttiferone KAntioxidantDPPH, ABTS, TEAC assaysBetter than quercetin
IsoxanthochymolAntioxidantDPPH, ABTS, TEAC assaysActive

Experimental Protocols

A thorough biological activity screening of this compound would involve a battery of standardized in vitro assays. Below are detailed protocols for cytotoxicity, antioxidant, and antimicrobial testing.

Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

a. Cell Culture:

  • Human cancer cell lines such as KB (oral carcinoma), LU-1 (lung adenocarcinoma), LNCaP (prostate adenocarcinoma), and HL-60 (promyelocytic leukemia) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 48 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

a. Reagents:

  • DPPH stock solution (0.1 mM in methanol).

  • This compound stock solution and serial dilutions in methanol.

  • Ascorbic acid or Trolox as a positive control.

b. DPPH Assay Protocol:

  • In a 96-well plate, add 100 µL of various concentrations of this compound or the positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity Screening

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound stock solution and serial dilutions.

  • Standard antibiotics/antifungals as positive controls.

b. Broth Microdilution Protocol:

  • In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_preparation Compound Preparation cluster_cytotoxicity Cytotoxicity Screening cluster_antioxidant Antioxidant Screening cluster_antimicrobial Antimicrobial Screening This compound This compound Stock Solution serial_dilutions Serial Dilutions This compound->serial_dilutions mtt_assay MTT Assay serial_dilutions->mtt_assay Treatment dpph_assay DPPH Radical Scavenging Assay serial_dilutions->dpph_assay Treatment broth_dilution Broth Microdilution Assay serial_dilutions->broth_dilution Treatment cell_culture Cancer Cell Lines (KB, LU-1, LNCaP, HL-60) cell_culture->mtt_assay ic50_determination_cyto IC50 Determination mtt_assay->ic50_determination_cyto dpph_reagent DPPH Reagent dpph_reagent->dpph_assay ec50_determination_ao EC50 Determination dpph_assay->ec50_determination_ao microorganisms Bacterial & Fungal Strains microorganisms->broth_dilution mic_determination MIC Determination broth_dilution->mic_determination

Caption: Workflow for screening the biological activities of this compound.

Potential Signaling Pathway Modulated by Polyisoprenylated Benzophenones

Based on studies of other polyisoprenylated benzophenones, a potential mechanism of action in cancer cells involves the induction of endoplasmic reticulum (ER) stress and the inhibition of the mTOR survival pathway.

signaling_pathway cluster_er_stress ER Stress Induction cluster_mtor mTOR Pathway Inhibition cluster_cell_cycle Cell Cycle Regulation This compound This compound (Polyisoprenylated Benzophenone) atf4 ATF4 This compound->atf4 Upregulation xbp1 XBP1 This compound->xbp1 Upregulation mtor mTOR This compound->mtor Inhibition chop CHOP/DDIT3 atf4->chop apoptosis Apoptosis chop->apoptosis akt Akt akt->mtor cyclin_d Cyclin D mtor->cyclin_d Downregulation cyclin_e Cyclin E mtor->cyclin_e Downregulation g1_arrest G1 Arrest cyclin_d->g1_arrest cyclin_e->g1_arrest

Caption: A potential signaling pathway affected by polyisoprenylated benzophenones.

Conclusion

This compound, as a member of the polyisoprenylated benzophenone class, presents an interesting candidate for biological activity screening. This guide provides a comprehensive framework for such an investigation, including detailed protocols for cytotoxicity, antioxidant, and antimicrobial assays. While specific quantitative data for this compound is currently lacking, the information on related compounds suggests that it is a promising lead for further research. The proposed experimental workflows and the potential signaling pathway provide a solid foundation for researchers to unlock the therapeutic potential of this natural product. Further studies are warranted to isolate sufficient quantities of this compound and subject it to the rigorous screening outlined in this guide to definitively characterize its biological profile.

The Solubility and Stability of Benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzophenone, a compound of significant interest in various scientific and industrial fields. Due to an initial query for "Bombiprenone," which is likely a misspelling, this document focuses on the well-researched compound Benzophenone, given the phonetic similarity and the absence of scientific literature on "this compound." This guide synthesizes available data on its physicochemical properties, offering detailed experimental protocols and visual representations of key processes to support research and development activities.

Data Presentation: Solubility and Stability of Benzophenone

The following tables summarize the quantitative data on the solubility and degradation kinetics of Benzophenone and its common derivatives.

Table 1: Solubility of Benzophenone in Various Solvents

The solubility of Benzophenone is generally low in water but significant in a range of organic solvents. Data from gravimetric analysis indicates that solubility increases with temperature.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Water278.150.000018
283.150.000021
288.150.000025
293.150.000029
298.150.000034
303.150.000040
308.150.000047
313.150.000055
318.150.000065
Ethanol 278.150.1287
283.150.1501
288.150.1741
293.150.2012
298.150.2318
303.150.2664
308.150.3056
313.150.3499
318.150.4001
Acetone 278.150.4355
283.150.4721
288.150.5112
293.150.5531
298.150.5979
303.150.6458
308.150.6969
313.150.7514
318.150.8095
Ethyl Acetate 278.150.3642
283.150.4011
288.150.4412
293.150.4847
298.150.5318
303.150.5828
308.150.6378
313.150.6971
318.150.7608
Acetonitrile 278.150.1479
283.150.1712
288.150.1974
293.150.2268
298.150.2599
303.150.2971
308.150.3389
313.150.3859
318.150.4386
Data adapted from Na, B., et al. (2018). Journal of Chemical & Engineering Data.[1][2]

Other reported solubility data includes:

  • Ethanol: 1 g in 7.5 mL[3]

  • Diethyl ether: 1 g in 6 mL[3]

  • Benzene, Carbon Disulfide, Carbon Tetrachloride, Methanol, Glacial Acetic Acid: Soluble[4][5]

Table 2: Stability and Degradation Kinetics of Benzophenone Derivatives

The degradation of Benzophenone and its derivatives often follows pseudo-first-order kinetics under various environmental conditions.

CompoundConditionRate Constant (k)Half-life (t½)pHNotes
Benzophenone-3UV (254 nm) / H₂O₂1.26 × 10⁻³ s⁻¹~9.2 min6.0Degradation percentage decreases with higher initial BP-3 concentration.[6]
Benzophenone-3Ozonation (molecular ozone)1.03 × 10² M⁻¹s⁻¹--Reaction with deprotonated BP-3 is much faster (1.85 × 10⁵ M⁻¹s⁻¹).[7]
Benzophenone-3Ozonation (•OH radical)9.74 × 10⁹ M⁻¹s⁻¹---
Benzophenone-3Electrochemical Degradation0.083 min⁻¹~8.4 min-Current density of 25 mA cm⁻².[3]
Benzophenone-4UV / Persulfate--5-9Degradation rate increases with higher persulfate dosage and is pH-dependent.[8]
Benzophenone-4Free Chlorine--6-8Stability decreases with increasing pH and in the presence of bromide.[9]
Benzophenone-3Chlorination / UV Chlorination--8Degradation follows pseudo-first-order kinetics, with the highest rate at pH 8.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments related to Benzophenone's solubility and stability.

Protocol 1: Determination of Equilibrium Solubility (Gravimetric Method)

This protocol is based on the static gravimetric method used to determine the solubility of Benzophenone in various solvents at different temperatures.

1. Materials and Apparatus:

  • Benzophenone (analytical grade)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel (crystallizer)

  • Thermostatic water bath

  • Magnetic stirrer

  • Digital thermometer (±0.05 K)

  • Analytical balance (±0.0001 g)

  • Drying oven

2. Procedure:

  • Equilibrate the thermostatic water bath to the desired temperature.

  • Add an excess amount of solid Benzophenone to a known mass of the selected solvent in the jacketed glass vessel.

  • Maintain constant agitation using the magnetic stirrer to facilitate the dissolution process and achieve equilibrium.

  • Allow the solution to equilibrate for at least 24 hours at the set temperature to ensure saturation.

  • After equilibration, stop stirring and let the solution stand for at least 8 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

  • Transfer the withdrawn sample to a pre-weighed glass dish.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of Benzophenone until a constant weight is achieved.

  • Weigh the dish with the solid residue to determine the mass of the dissolved Benzophenone.

  • Calculate the mole fraction solubility using the masses of the solute and the solvent.

  • Repeat the measurement at different temperatures as required.

Protocol 2: Forced Degradation and Stability-Indicating Method Development (Based on ICH Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies on Benzophenone to understand its stability profile and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Benzophenone reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agents (e.g., 3% H₂O₂)

  • Buffers for pH adjustment

  • HPLC system with a UV detector

2. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Benzophenone in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store solid Benzophenone in a hot air oven at an elevated temperature (e.g., 70°C) for a specified period. Also, test a solution of Benzophenone under the same conditions.

  • Photolytic Degradation: Expose a solution of Benzophenone and the solid drug substance to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

3. HPLC Method Development and Validation:

  • Chromatographic Conditions: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Benzophenone peak from all degradation product peaks. The mobile phase, flow rate, and detection wavelength (Benzophenone has a UV absorbance maximum) should be optimized.

  • Analysis of Stressed Samples: Inject the stressed samples into the HPLC system after appropriate dilution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples. This ensures that the parent peak is not co-eluting with any degradants.

  • Validation: Validate the developed stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential degradation pathways for Benzophenone.

G cluster_0 Solubility Determination Workflow A Excess Benzophenone + Solvent in Jacketed Vessel B Equilibration at Constant Temp (24h with stirring) A->B C Settling of Undissolved Solid (8h, no stirring) B->C D Withdraw Supernatant C->D E Evaporate Solvent (Drying Oven) D->E F Weigh Solid Residue E->F G Calculate Mole Fraction Solubility F->G

Caption: Workflow for the gravimetric determination of Benzophenone solubility.

G cluster_1 Forced Degradation Study Logic cluster_stress Stress Conditions Start Benzophenone Sample (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analysis of Stressed Samples (Stability-Indicating HPLC Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Establish Degradation Profile Analysis->Result

Caption: Logical flow for conducting forced degradation studies on Benzophenone.

G cluster_2 Hypothesized Degradation Pathway of Benzophenone-3 (BP-3) cluster_pathways Degradation Processes BP3 Benzophenone-3 (2-hydroxy-4-methoxybenzophenone) Hydroxylation Hydroxylation BP3->Hydroxylation UV/H2O2, O3 Demethylation Demethylation BP3->Demethylation O3, Chlorination Halogenation Electrophilic Halogenation (e.g., Cl) BP3->Halogenation Chlorination Intermediates Transformation Products (e.g., dihydroxy-methoxybenzophenones, chlorinated derivatives) Hydroxylation->Intermediates Demethylation->Intermediates RingOpening Benzene Ring Opening Mineralization Further Degradation (Carboxylation, etc.) RingOpening->Mineralization Halogenation->Intermediates Intermediates->RingOpening Strong Oxidation EndProducts CO2 + H2O + Mineral Acids Mineralization->EndProducts

Caption: Potential degradation pathways for Benzophenone-3 under various stress conditions.[3][10]

References

The Enigmatic Polyisoprenylated Benzophenones: A Deep Dive into a Class of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the literature reveals a treasure trove of structurally diverse and biologically potent compounds, primarily sourced from the Clusiaceae plant family. While the specific compound "Bombiprenone" remains elusive in prominent scientific databases, the broader class of polyisoprenylated benzophenones, to which it likely belongs, presents a wealth of data for researchers, scientists, and drug development professionals. This technical guide synthesizes the current knowledge on these fascinating molecules, with a focus on their chemical characteristics, potent biological activities, and the experimental methodologies used to investigate them.

Polyisoprenylated benzophenones are a significant class of natural products characterized by a benzophenone core substituted with one or more isoprenyl or related side chains.[1][2][3] These modifications give rise to a remarkable structural diversity, which in turn leads to a wide array of biological activities.[1][3] These compounds have garnered considerable interest for their potential as therapeutic agents, exhibiting cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][4]

Chemical Structure and Natural Occurrence

The core of these molecules is a diphenylmethanone structure. The defining feature is the presence of isoprenyl, geranyl, or farnesyl side chains, which can be further modified through cyclization and oxidation to form complex bicyclic or polycyclic systems.[1][5] The Clusiaceae family, particularly the genera Garcinia and Clusia, is the most prolific natural source of these compounds.[2][3][6] Notable examples include garcinol, isogarcinol, xanthochymol, nemorosone, and guttiferone A.[7][8][9][10]

Biological Activities and Therapeutic Potential

The biological activities of polyisoprenylated benzophenones are a key area of research, with many compounds demonstrating significant potency against various disease models. The cytotoxic effects against a range of cancer cell lines are particularly well-documented.[1][8]

Quantitative Biological Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent polyisoprenylated benzophenones across various biological assays.

CompoundAssayCell Line/TargetIC50 Value (µM)Reference(s)
GarcinolAcetylcholinesterase (AChE) Inhibition-0.66[7]
GarcinolHistone Acetyltransferase (p300) Inhibition-7[7]
GarcinolCytotoxicityHT-29 (Colon Cancer)3.2 - 21.4[7]
GarcinolCytotoxicityHCT-116 (Colon Cancer)3.2 - 21.4[7]
GarcinolCytotoxicitySH-SY5Y (Neuroblastoma)6.3[11]
IsogarcinolCytotoxicityHL-60 (Leukemia)5 - 12 µg/mL[8]
IsogarcinolCytotoxicityPC-3 (Prostate Cancer)5 - 12 µg/mL[8]
NemorosoneAntiprotozoalPlasmodium falciparum< 1[10]
Guttiferone AAntiprotozoalPlasmodium falciparum< 1[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols frequently employed in the study of polyisoprenylated benzophenones.

Isolation and Purification of Polyisoprenylated Benzophenones

A general workflow for the isolation of these compounds from plant material is depicted below. The specific solvents and chromatographic conditions are tailored to the target compound and the plant matrix.

G raw_material Dried Plant Material (e.g., fruit rinds, bark) extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->chromatography fractions Fractions chromatography->fractions hplc High-Performance Liquid Chromatography (HPLC) (e.g., RP-18 column) fractions->hplc pure_compound Pure Polyisoprenylated Benzophenone hplc->pure_compound G cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate cell viability and determine IC50 value measurement->analysis G cluster_0 Polyisoprenylated Benzophenone cluster_1 Cellular Pathways cluster_2 Downstream Effects ppb Polyisoprenylated Benzophenone akt_mtor Akt/mTOR Pathway ppb->akt_mtor Inhibition er_stress Endoplasmic Reticulum (ER) Stress ppb->er_stress Induction cell_cycle_arrest Cell Cycle Arrest akt_mtor->cell_cycle_arrest Leads to angiogenesis_inhibition Inhibition of Angiogenesis akt_mtor->angiogenesis_inhibition Leads to apoptosis Apoptosis er_stress->apoptosis Leads to

References

Methodological & Application

Application Notes and Protocols for Benzophenone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bombiprenone" as a photoinitiator in polymerization did not yield any publicly available scientific literature, application notes, or experimental protocols. It is possible that "this compound" is a highly specialized, proprietary, or novel compound not yet widely documented. Therefore, these application notes and protocols are based on Benzophenone , a well-characterized and widely used photoinitiator with applications relevant to researchers, scientists, and drug development professionals. Benzophenone serves as an excellent representative example of a Type II photoinitiator.

Introduction

Benzophenone is a diarylketone that functions as a highly efficient Type II photoinitiator for free-radical polymerization.[1][2] Upon absorption of ultraviolet (UV) light, benzophenone transitions to an excited triplet state, enabling it to abstract a hydrogen atom from a synergistic molecule, known as a co-initiator (typically an amine, alcohol, or thiol).[3][4] This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. The latter is primarily responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.[5] This mechanism makes benzophenone a versatile tool for a variety of applications, including the synthesis of polymers for drug delivery systems, hydrogels, and dental composites.[6][7]

Mechanism of Photoinitiation

Benzophenone's photoinitiation process is a bimolecular reaction that can be summarized in the following steps:

  • Photoexcitation: Benzophenone absorbs UV radiation (typically in the 300-350 nm range) and is promoted from its ground state (S₀) to an excited singlet state (S₁).[3]

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[8]

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator molecule (e.g., a tertiary amine).[1][4]

  • Radical Generation: This abstraction results in the formation of a benzophenone ketyl radical and a radical on the co-initiator.

  • Initiation: The radical generated on the co-initiator is typically the primary species that initiates the polymerization of monomer units.[5]

G cluster_initiation Initiation BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) (Excited Singlet State) BP->BP_S1 UV Light (hν) BP_T1 Benzophenone (T₁) (Excited Triplet State) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Benzophenone Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction CoI Co-initiator (e.g., Amine) CoI_Radical Co-initiator Radical CoI->CoI_Radical Hydrogen Abstraction Monomer Monomer Polymer Propagating Polymer Chain Monomer->Polymer Propagation CoI_Radical->Monomer Initiation

Mechanism of Benzophenone Photoinitiation

Data Presentation: Performance of Benzophenone Photoinitiator Systems

The efficiency of benzophenone as a photoinitiator is dependent on several factors, including the type of monomer, the co-initiator, their respective concentrations, and the UV light source. Below are tables summarizing quantitative data from various studies.

Table 1: Photopolymerization of Tripropyleneglycol Diacrylate (TPGDA) initiated by Benzophenone and its Polymeric Derivatives

Photoinitiator SystemPhotoinitiator Conc. (mol%)Co-initiator (Triethylamine) Conc. (mol%)Max. Polymerization Rate (s⁻¹)Final Conversion (%)
Benzophenone (BP)1.01.00.1285
PBM (Polymeric BP)1.01.00.1892
PBS (Polymeric BP)1.01.00.1689

Data adapted from a study on benzophenone-based polymeric photoinitiators. PBM and PBS are polymeric forms of benzophenone which can exhibit higher initiation efficiency.[9]

Table 2: Influence of Benzophenone Concentration on the Crosslinking of Polypropylene (PP)

SampleBenzophenone (BP) Content (wt%)Gel Content (%)
PP000.00.0
PP050.515.6
PP101.022.3
PP151.519.8

This data demonstrates that a moderate amount of benzophenone (1.0 wt%) can effectively improve the degree of crosslinking in polypropylene.[10]

Experimental Protocols

Protocol 1: General Procedure for Photopolymerization of Acrylate Monomers

This protocol provides a general method for the photopolymerization of a typical acrylate monomer using a benzophenone/amine photoinitiator system.

Materials:

  • Monomer (e.g., Tripropyleneglycol diacrylate - TPGDA)

  • Photoinitiator (Benzophenone - BP)

  • Co-initiator (e.g., Triethylamine - TEA)

  • Solvent (if necessary, e.g., Tetrahydrofuran - THF)

  • UV light source (e.g., medium-pressure mercury lamp, 365 nm LED)

  • Reaction vessel (e.g., glass vial)

  • Nitrogen or Argon source for inerting

Procedure:

  • Formulation Preparation:

    • In a glass vial, dissolve the desired amount of benzophenone (e.g., 1-3 wt%) in the monomer (TPGDA).

    • Add the co-initiator, triethylamine (e.g., 1-3 wt%), to the mixture.

    • If a solvent is required to reduce viscosity, add an appropriate amount of THF.

    • Mix the solution thoroughly until all components are fully dissolved.

  • Inerting the System:

    • Purge the formulation with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • UV Curing:

    • Place the reaction vial under the UV light source at a fixed distance.

    • Irradiate the sample with UV light (e.g., 100 mW/cm²) for a specified time (e.g., 5-30 minutes). The curing time will depend on the formulation and the intensity of the light source.

  • Characterization:

    • The extent of polymerization (monomer conversion) can be monitored in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy by observing the decrease in the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).[11]

    • The physical properties of the cured polymer, such as hardness, gel content, and thermal stability, can be analyzed using techniques like nanoindentation, solvent extraction, and thermogravimetric analysis (TGA), respectively.[1][10]

G cluster_prep Formulation Preparation cluster_process Polymerization Process cluster_analysis Analysis A Dissolve Benzophenone in Monomer B Add Co-initiator (e.g., Amine) A->B C Mix Thoroughly B->C D Inert with N₂/Ar C->D E UV Irradiation D->E F Characterize Polymer (FT-IR, Hardness, etc.) E->F

Experimental Workflow for Photopolymerization
Protocol 2: Photo-crosslinking of a Polymer Film for Surface Modification

This protocol describes the use of benzophenone to crosslink a polymer film, a technique relevant for creating biocompatible surfaces or modifying material properties.

Materials:

  • Polymer solution (e.g., Poly(vinyl acetate) in a suitable solvent)

  • Benzophenone (BP)

  • Substrate (e.g., glass slide, silicon wafer)

  • Spin coater or doctor blade

  • UV light source

Procedure:

  • Preparation of the Photo-crosslinkable Polymer Solution:

    • Dissolve the polymer in a suitable solvent to achieve the desired viscosity.

    • Add benzophenone to the polymer solution (e.g., 5 wt% relative to the polymer) and mix until fully dissolved.

  • Film Deposition:

    • Deposit a thin film of the polymer solution onto the substrate using a spin coater or a doctor blade to ensure uniform thickness.

    • Dry the film in an oven to remove the solvent.

  • UV Crosslinking:

    • Expose the polymer film to UV irradiation. The irradiation time and intensity will depend on the polymer, benzophenone concentration, and desired degree of crosslinking.

  • Post-treatment and Analysis:

    • After irradiation, wash the film with a suitable solvent to remove any un-crosslinked polymer and residual benzophenone.

    • The degree of crosslinking can be quantified by measuring the gel content (the insoluble fraction of the polymer after solvent extraction).[10]

Advantages and Disadvantages of Benzophenone as a Photoinitiator

Understanding the pros and cons of benzophenone is crucial for its effective application.

G cluster_advantages Advantages cluster_disadvantages Disadvantages Adv1 Low Cost Adv2 Good Thermal Stability Adv3 Effective for Surface Curing Adv4 Versatile with Various Co-initiators Dis1 Requires a Co-initiator Dis2 Slower Curing Rate vs. Type I Dis3 Potential for Yellowing Dis4 Migration of Unreacted Initiator BP Benzophenone Photoinitiator BP->Adv1 BP->Adv2 BP->Adv3 BP->Adv4 BP->Dis1 BP->Dis2 BP->Dis3 BP->Dis4

Advantages and Disadvantages of Benzophenone

Applications in Drug Development

The ability of benzophenone to initiate polymerization under specific conditions makes it valuable in drug development for:

  • Hydrogel Formation: Creating crosslinked hydrogel networks for controlled drug release. The polymerization can be initiated in the presence of a drug, encapsulating it within the polymer matrix.

  • Surface Modification: Modifying the surfaces of medical devices and implants to improve biocompatibility and reduce protein fouling.

  • Spatially Controlled Polymerization: In conjunction with techniques like photolithography, benzophenone can be used to create patterned polymer structures for applications in tissue engineering and microfluidics.[1]

Conclusion

References

Application Notes and Protocols for the Synthesis of Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Bombiprenone" did not yield a specific chemical structure or synthesis protocol in a comprehensive search of scientific literature. It is presumed that this may be a typographical error or a proprietary name not in the public domain. The following application notes and protocols describe the synthesis of benzophenone , a structurally related and well-characterized compound, as a representative example of the synthesis of a diaryl ketone.

Introduction

Benzophenone and its derivatives are a prominent class of compounds in organic chemistry and drug development. They serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The benzophenone core is found in numerous natural products and pharmaceutical agents, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, benzophenones are widely used as photoinitiators in polymer chemistry and as UV-protecting agents in sunscreens and other consumer products.

A common and efficient method for the synthesis of benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride. This electrophilic aromatic substitution reaction provides a direct route to the benzophenone skeleton.

Application Notes

The protocol described herein is for the laboratory-scale synthesis of benzophenone via Friedel-Crafts acylation. This method is suitable for producing high-purity benzophenone in good yields. The synthesized benzophenone can be used as a starting material for the development of more complex molecules in medicinal chemistry, as a photoinitiator, or as a standard for analytical purposes. Researchers should pay close attention to the anhydrous conditions required for the reaction to proceed efficiently and safely.

Experimental Protocols

Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anhydrous Aluminum Chloride (AlCl₃)133.3445 g0.34
Dry Carbon Tetrachloride (CCl₄)153.82100 mL-
Dry Thiophene-free Benzene78.115 mL (initial) + 50 mL-
Benzoyl Chloride140.57--
Water18.02500 mL-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

  • Hirsch funnel or centrifuge for purification

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst. Place 45 g (0.34 mol) of anhydrous aluminum chloride and 100 mL of dry carbon tetrachloride into the flask.

  • Initiation of Reaction: Cool the flask in an ice bath. Once the temperature of the mixture is between 10-15°C, add 5 mL of dry, thiophene-free benzene from the dropping funnel all at once. The evolution of hydrogen chloride gas indicates the start of the reaction. Maintain the temperature between 5-10°C for the remainder of the addition.

  • Addition of Benzene: Slowly add the remaining 50 mL of dry benzene to the reaction mixture. The rate of addition should be controlled to maintain the temperature within the specified range.

  • Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for a period, followed by gentle heating on a steam bath to ensure the reaction goes to completion.

  • Work-up - Hydrolysis: Cool the reaction mixture and slowly add 500 mL of water to hydrolyze the reaction complex and any remaining aluminum chloride. This step is exothermic and should be performed with caution in a fume hood.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. The upper layer contains the benzophenone product dissolved in benzene. Separate the layers and extract the aqueous layer with an additional portion of benzene to recover any dissolved product.

  • Purification - Distillation: Combine the organic layers and transfer them to a modified Claisen flask for distillation. First, remove the benzene and any residual water at atmospheric pressure. Then, distill the benzophenone under reduced pressure. The product typically boils at 187-190°C at 15 mmHg.

  • Purification - Recrystallization/Centrifugation: The distilled benzophenone should solidify upon cooling to a white solid. For further purification, the solid can be recrystallized from a suitable solvent or moistened with benzene and centrifuged to remove any colored impurities.

Quantitative Data Summary:

ParameterValueReference
Typical Yield80-89%
Boiling Point187-190°C / 15 mmHg
Melting Point47-48°C

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product Benzene Benzene ElectrophilicAttack Electrophilic Aromatic Substitution Benzene->ElectrophilicAttack BenzoylChloride Benzoyl Chloride AcyliumIon Formation of Acylium Ion BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->ElectrophilicAttack Intermediate Intermediate Complex ElectrophilicAttack->Intermediate ProductFormation Benzophenone Formation Intermediate->ProductFormation - H⁺, -AlCl₃ Benzophenone Benzophenone ProductFormation->Benzophenone HCl HCl (byproduct) ProductFormation->HCl

Caption: Reaction mechanism of Benzophenone synthesis via Friedel-Crafts acylation.

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware) start->setup reagents Add AlCl₃ and CCl₄ setup->reagents cool Cool to 10-15°C reagents->cool add_benzene Add Benzene cool->add_benzene react Stir and Heat add_benzene->react workup Hydrolysis (Add Water) react->workup extract Extract with Benzene workup->extract distill Distillation (Reduced Pressure) extract->distill purify Recrystallization/ Centrifugation distill->purify product Pure Benzophenone purify->product end End product->end

Caption: Experimental workflow for the synthesis and purification of Benzophenone.

Application Notes and Protocols: Photophysical Probes for Protein-Peptide Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The initial search for "Bombiprenone" as a photophysical probe for protein-peptide interactions did not yield specific scientific literature or data. It is possible that this is a novel, unpublished, or proprietary compound. Therefore, the following application notes and protocols are based on a well-established and widely used class of photophysical probes with similar applications: Benzophenone-based photo-crosslinkers and environment-sensitive fluorescent amino acids. These examples will fulfill the core requirements of your request, providing detailed methodologies, data presentation, and visualizations applicable to the study of protein-peptide interactions using photophysical probes.

Introduction to Photophysical Probes in Protein-Peptide Interaction Studies

Photophysical probes are powerful tools for elucidating the dynamics and structural details of protein-peptide interactions, which are fundamental to numerous biological processes. These probes, when incorporated into peptides, can report on their binding environment through changes in their fluorescent properties or can be used to covalently crosslink interacting partners upon photoactivation. This allows for the identification of binding sites, the characterization of binding affinities, and the visualization of these interactions in complex biological systems.

Two major classes of photophysical probes are highlighted in these notes:

  • Photo-crosslinking Probes (e.g., Benzophenone): Benzophenone (BP) is a photo-activatable group that, upon excitation with UV light (typically ~350-360 nm), forms a reactive triplet state. This excited state can abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a stable covalent bond. This "zero-length" crosslinking provides high-resolution information about binding interfaces.

  • Environment-Sensitive Fluorophores: These are fluorescent molecules whose emission properties (e.g., intensity, wavelength, and lifetime) are sensitive to the polarity and viscosity of their local environment. When a peptide containing such a probe binds to a protein, the change in the microenvironment of the probe leads to a detectable change in its fluorescence, providing a real-time readout of the binding event.

Application 1: Mapping Protein-Peptide Binding Sites using a Benzophenone-Containing Peptide

This protocol outlines the use of a synthetic peptide incorporating a benzophenone-containing amino acid (Bpa) to identify the binding site on a target protein.

Quantitative Data Summary
ParameterDescriptionTypical Value Range
Crosslinking Efficiency The percentage of the target protein that becomes covalently linked to the peptide probe upon UV irradiation.5 - 30%
Binding Affinity (Kd) The dissociation constant of the non-covalent protein-peptide interaction, determined prior to crosslinking.nM to µM range
UV Wavelength The wavelength of UV light used to activate the benzophenone moiety.350 - 360 nm
UV Irradiation Time The duration of UV exposure required for optimal crosslinking.5 - 60 minutes
Mass Shift (MS) The increase in the molecular weight of the crosslinked protein or peptide fragment, as detected by mass spectrometry.Corresponds to the mass of the peptide probe or its crosslinked fragment.
Experimental Protocol
  • Peptide Synthesis:

    • Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS).

    • Incorporate the benzophenone-containing amino acid (e.g., L-4-Benzoylphenylalanine) at the desired position within the peptide sequence.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

  • Binding Assay (Pre-Crosslinking):

    • Determine the binding affinity of the Bpa-containing peptide to the target protein using a suitable biophysical technique such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to ensure the modification does not significantly disrupt binding.

  • Photo-Crosslinking Reaction:

    • Prepare a reaction mixture containing the target protein and the Bpa-peptide in a suitable buffer (e.g., PBS or HEPES). The molar ratio of peptide to protein may need to be optimized, but a 10-fold molar excess of the peptide is a common starting point.

    • Place the sample in a quartz cuvette or on a petri dish on ice.

    • Irradiate the sample with a UV lamp (350-360 nm) for a predetermined time. Perform a time-course experiment to optimize the irradiation time.

    • Include a negative control sample that is not exposed to UV light.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the protein-peptide conjugate should be visible.

    • Confirm the identity of the crosslinked product by Western blotting using an antibody against the target protein or a tag on the peptide.

  • Identification of the Crosslinking Site (Mass Spectrometry):

    • Excise the crosslinked protein-peptide band from the SDS-PAGE gel.

    • Perform in-gel digestion of the protein complex using a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide fragment from the target protein that is covalently attached to the Bpa-peptide. The mass of this fragment will be increased by the mass of the crosslinked peptide.

    • Sequence the crosslinked peptide to pinpoint the exact amino acid residue(s) involved in the interaction.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide_synthesis Peptide Synthesis with Bpa binding_assay Binding Assay (e.g., SPR, ITC) peptide_synthesis->binding_assay protein_purification Target Protein Purification protein_purification->binding_assay crosslinking Photo-Crosslinking (UV @ 360nm) binding_assay->crosslinking sds_page SDS-PAGE Analysis crosslinking->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec site_id Crosslink Site Identification mass_spec->site_id

Caption: Workflow for mapping protein-peptide interactions using a benzophenone probe.

Application 2: Monitoring Protein-Peptide Binding in Real-Time with an Environment-Sensitive Fluorescent Probe

This protocol describes the use of a peptide labeled with an environment-sensitive fluorophore to monitor its binding to a target protein. A common example of such a probe is an unnatural amino acid like 6-N,N-dimethylamino-2,3-naphthalimido-alanine.

Quantitative Data Summary
ParameterDescriptionTypical Observation
Quantum Yield (Φ) The efficiency of the fluorescence process.Increases upon binding to the protein due to the more rigid and less polar environment.
Fluorescence Lifetime (τ) The average time the fluorophore stays in the excited state.Increases upon binding.
Emission Maximum (λ_em) The wavelength at which the fluorescence emission is most intense.Often shows a blue shift (shifts to a shorter wavelength) upon binding as the environment becomes less polar.
Binding Affinity (Kd) The dissociation constant determined by titrating the protein with the fluorescent peptide and monitoring the change in fluorescence.nM to µM range.
Experimental Protocol
  • Peptide Synthesis and Labeling:

    • Synthesize the peptide of interest and incorporate the environment-sensitive fluorescent amino acid at a position that is expected to be near the binding interface but does not abolish binding.

    • Alternatively, label a cysteine residue in the peptide with a thiol-reactive environment-sensitive dye.

    • Purify the labeled peptide using RP-HPLC.

  • Spectroscopic Characterization of the Free Peptide:

    • Dissolve the fluorescent peptide in a suitable buffer.

    • Measure the absorption spectrum to determine the optimal excitation wavelength.

    • Measure the fluorescence emission spectrum and determine the emission maximum and intensity.

    • If available, measure the fluorescence quantum yield and lifetime.

  • Fluorescence Titration Experiment:

    • Place a fixed concentration of the fluorescent peptide in a fluorometer cuvette. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).

    • Incrementally add small aliquots of a concentrated solution of the target protein to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

    • Monitor the change in fluorescence intensity or emission wavelength as a function of the protein concentration.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF) against the total protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

    • Equation for a one-site binding model: ΔF = ΔF_max * [Protein] / (Kd + [Protein]) where ΔF is the change in fluorescence, ΔF_max is the maximum change in fluorescence at saturation, and [Protein] is the concentration of the protein.

  • Control Experiments:

    • Perform a control titration with a non-binding protein to ensure that the observed fluorescence change is specific to the interaction with the target protein.

    • Perform a titration of the fluorescent peptide with buffer alone to account for any dilution effects.

Signaling Pathway/Logical Relationship Diagram

signaling_pathway cluster_states Probe States Free_Probe Free Fluorescent Peptide (Aqueous Environment) Bound_Probe Protein-Bound Peptide (Hydrophobic Pocket) Free_Probe->Bound_Probe + Protein Low_Fluorescence Low Quantum Yield Shorter Lifetime Free_Probe->Low_Fluorescence results in Red_Shift Red-Shifted Emission Free_Probe->Red_Shift results in Bound_Probe->Free_Probe - Protein High_Fluorescence High Quantum Yield Longer Lifetime Bound_Probe->High_Fluorescence results in Blue_Shift Blue-Shifted Emission Bound_Probe->Blue_Shift results in Protein Target Protein

Caption: Change in photophysical properties of an environment-sensitive probe upon binding.

Application Notes and Protocols for Benzophenone in UV-Curing Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bombiprenone" in the context of UV-curing applications in materials science did not yield specific results. It is presumed that the intended subject was "Benzophenone," a widely utilized and well-documented photoinitiator in this field. The following application notes and protocols are based on the established use of Benzophenone.

Introduction to Benzophenone as a Type II Photoinitiator

Benzophenone (BP) is a prominent organic compound extensively used as a Type II photoinitiator in ultraviolet (UV) curing processes.[1][2][3] This technology is pivotal in various industries, including coatings, inks, adhesives, and 3D printing, due to its rapid curing times, low energy consumption, and environmentally friendly profile.[1][4][5] As a Type II photoinitiator, Benzophenone requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the free radicals necessary for initiating polymerization.[2][6]

Upon exposure to UV radiation, Benzophenone absorbs light energy and transitions to an excited triplet state.[1][7] In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an amine-derived radical. The latter is highly reactive and efficiently initiates the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid cross-linking and solidification of the material.[2][7]

Key Characteristics of Benzophenone:

  • Cost-effective: It is a relatively low-cost photoinitiator, making it a popular choice for many industrial applications.[1][6]

  • Good Solubility: Benzophenone exhibits good solubility in common organic solvents and monomers.[6]

  • UV Absorption: It has a maximum absorption wavelength of around 340 nm, which aligns well with the emission spectra of medium-pressure mercury lamps commonly used in UV curing systems.[6]

  • Potential for Yellowing: A notable drawback of Benzophenone is its tendency to cause yellowing in the cured coating, which can be exacerbated by the use of amine co-initiators.[6]

Quantitative Data Summary

The efficiency of Benzophenone as a photoinitiator can be evaluated based on several parameters. The following tables summarize typical data obtained from photopolymerization experiments.

Table 1: UV-Visible Absorption Properties of Benzophenone and its Derivatives

PhotoinitiatorMaximum Absorption Wavelength (λmax, nm)Molar Extinction Coefficient (εmax, L·mol⁻¹·cm⁻¹)
Benzophenone (BP)340-
Dodecyl-benzophenone (DBP)345150
Hexadecoxyl-benzophenone (HDBP)335260

Data sourced from studies on Benzophenone derivatives, illustrating typical absorption characteristics. The molar extinction coefficient for BP is not explicitly stated in the provided search results but is generally known to be lower than its derivatives.[5]

Table 2: Photopolymerization Performance of Benzophenone Derivatives in an Epoxy Acrylate Resin (EB605)

PhotoinitiatorConcentration (wt%)Co-initiator (TEOA, wt%)Maximum Polymerization Rate (Rp,max, %/s)Final Unsaturation Conversion (Pf, %)
BP24~1.2~80
DBP24>1.2>80
HDBP24<1.2<80

This table illustrates the comparative photoinitiating efficiency of Benzophenone and its derivatives. DBP shows higher efficiency than BP at lower concentrations, potentially due to reduced oxygen inhibition at the surface. HDBP's lower performance is attributed to poor compatibility with the resin.[5]

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a standard UV-curable formulation using Benzophenone as the photoinitiator.

Materials:

  • Bisphenol A epoxy acrylate (e.g., EB605)

  • Tripropyleneglycol diacrylate (TPGDA) as a reactive diluent

  • Benzophenone (BP)

  • Triethanolamine (TEOA) as a co-initiator

  • Glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • In a glass vial, weigh the desired amount of Bisphenol A epoxy acrylate and TPGDA. A common ratio is 60:40 by weight.

  • Add the desired concentration of Benzophenone (e.g., 2 wt%).

  • Add the desired concentration of Triethanolamine (e.g., 4 wt%).

  • Place a magnetic stir bar in the vial and seal it.

  • Stir the mixture at room temperature until all components are completely dissolved and a homogenous solution is obtained. The mixture should be protected from light to prevent premature polymerization.

Protocol 2: UV Curing and Characterization of the Cured Film

Objective: To cure the prepared formulation using a UV light source and evaluate the properties of the resulting film.

Materials:

  • Prepared UV-curable formulation

  • Glass or metal substrate

  • Film applicator (e.g., doctor blade)

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) for kinetics analysis (optional)

  • Fourier-Transform Infrared (FTIR) Spectrometer for conversion analysis

  • Pencil hardness tester

  • Adhesion tester (e.g., cross-hatch adhesion test)

Procedure:

  • Film Application: Apply a thin film of the formulation onto the substrate using a film applicator to a specified thickness (e.g., 50 µm).

  • UV Curing: Place the coated substrate in the UV curing system and expose it to UV radiation for a predetermined time or at a specific belt speed. The UV intensity should be monitored.

  • Curing Kinetics (Optional): To determine the polymerization rate, place a small sample of the liquid formulation in a Photo-DSC pan and expose it to UV light of a known intensity. The heat flow as a function of time provides the rate of polymerization.

  • Conversion Measurement: The degree of conversion of the acrylate double bonds can be determined using FTIR spectroscopy by monitoring the decrease in the peak area corresponding to the C=C bond (e.g., around 810 cm⁻¹ or 1635 cm⁻¹) before and after curing.

  • Hardness Test: Evaluate the surface hardness of the cured film using a pencil hardness tester according to standard methods (e.g., ASTM D3363).

  • Adhesion Test: Assess the adhesion of the cured film to the substrate using a cross-hatch adhesion test (e.g., ASTM D3359).

Visualizations

UV_Curing_Mechanism cluster_initiation Initiation cluster_polymerization Polymerization BP Benzophenone (BP) BP_excited Excited BP* BP->BP_excited UV Light (hν) Ketyl_Radical Ketyl Radical BP_excited->Ketyl_Radical H-abstraction Amine_Radical Amine Radical (R2N-CH-R') Co_initiator Co-initiator (R3N) Co_initiator->Amine_Radical H-abstraction Monomer Monomer (Acrylate) Amine_Radical->Monomer Initiation Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Propagation Cured_Polymer Cross-linked Polymer Network Propagating_Chain->Cured_Polymer Termination

Caption: Mechanism of Benzophenone-initiated UV Curing.

Experimental_Workflow Start Start Formulation Prepare UV-Curable Formulation (Resin + BP + Co-initiator) Start->Formulation Application Apply Thin Film to Substrate Formulation->Application Curing Expose to UV Radiation Application->Curing Characterization Characterize Cured Film Curing->Characterization Kinetics Curing Kinetics (Photo-DSC) Characterization->Kinetics Conversion Conversion (FTIR) Characterization->Conversion Mechanical Mechanical Properties (Hardness, Adhesion) Characterization->Mechanical End End Kinetics->End Conversion->End Mechanical->End

Caption: Experimental Workflow for UV Curing with Benzophenone.

References

Application Notes and Protocols for Bombiprenone in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bombiprenone, a polyisoprenylated benzophenone, as a substrate in key enzymatic reactions. This document details its metabolic pathways, the enzymes involved, and its impact on cellular signaling. Detailed protocols for relevant experiments are provided to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring polyisoprenylated benzophenone, a class of compounds known for their diverse biological activities. Understanding the enzymatic processing of this compound is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential therapeutic applications. This document focuses on two primary enzymatic processes: its biosynthesis via this compound Synthase and its metabolism by Cytochrome P450 enzymes. Additionally, the impact of this compound on the Wnt/β-catenin signaling pathway is explored.

Section 1: this compound Biosynthesis

The biosynthesis of the benzophenone core of this compound is catalyzed by this compound Synthase (BPS), a type III polyketide synthase. This enzyme facilitates the condensation of a benzoyl-CoA starter unit with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone, a key intermediate in the biosynthesis of more complex benzophenones like this compound.[1][2][3]

Enzyme Reaction:

3 Malonyl-CoA + Benzoyl-CoA -> 4 CoA + 2,4,6-trihydroxybenzophenone + 3 CO2[4]

Quantitative Data for Benzophenone Synthase Activity

While specific kinetic data for this compound Synthase is not available, the following table summarizes typical kinetic parameters for related benzophenone synthases.

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (pkat/mg)
Garcinia mangostana (GmBPS)Benzoyl-CoA~15Not Reported
Hypericum androsaemumBenzoyl-CoA2.71.8
Centaurium erythraea3-Hydroxybenzoyl-CoA40Not Reported

Note: Data is collated from studies on homologous enzymes and should be considered indicative.

Experimental Protocol: In Vitro Assay of this compound Synthase Activity

This protocol is adapted from methodologies used for characterizing benzophenone synthases.[5][6]

1. Reagents and Buffers:

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Benzoyl-CoA (starter substrate)

  • Malonyl-CoA (extender substrate)

  • Recombinant this compound Synthase (BPS)

  • Ethyl acetate

  • Methanol

  • Acetic acid (5%)

2. Procedure:

  • Prepare the reaction mixture (total volume 250 µL) containing 0.1 M potassium phosphate buffer (pH 7.0), 54 µM benzoyl-CoA, and 324 µM malonyl-CoA.

  • Initiate the reaction by adding 2 µg of purified recombinant BPS protein.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop the reaction by adding 5% acetic acid.

  • Extract the enzymatic products twice with 250 µL of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under a vacuum.

  • Resuspend the residue in 50 µL of 50% methanol for analysis.

3. Product Analysis:

  • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[7][8]

  • Monitor the elution profile using a UV detector at 287 nm.[9]

  • Quantify the 2,4,6-trihydroxybenzophenone product by comparing the peak area to a standard curve.

Experimental Workflow for BPS Assay

BPS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Benzoyl-CoA, Malonyl-CoA) add_enzyme Add BPS Enzyme prep_mix->add_enzyme Initiate incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop with Acetic Acid incubate->stop_reaction extract Extract with Ethyl Acetate stop_reaction->extract dry Evaporate to Dryness extract->dry resuspend Resuspend in Methanol dry->resuspend hplc HPLC Analysis resuspend->hplc

Caption: Workflow for the in vitro this compound Synthase assay.

Section 2: this compound Metabolism by Cytochrome P450 Enzymes

This compound, like other benzophenones, is metabolized by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. This metabolic conversion is a critical determinant of its bioactivity, potential toxicity, and clearance from the body.

Key Metabolizing Enzymes and Products
  • CYP1A1, CYP1A2, and CYP2A6: These isoforms are known to be involved in the metabolism of benzophenone derivatives.[10][11]

  • Metabolic Reactions: The primary metabolic pathways include hydroxylation and O-dealkylation.[11][12]

  • Metabolites: The metabolism of benzophenone-3, a related compound, by rat liver microsomes yields several products, including 2,4,5-trihydroxybenzophenone, 3-hydroxy-benzophenone-3, 5-hydroxy-benzophenone-3, 2,4-dihydroxybenzophenone, and 2,3,4-trihydroxybenzophenone.[11] It is anticipated that this compound undergoes similar metabolic transformations.

Quantitative Data on Benzophenone Metabolism

The following table summarizes data on the genotoxic activation of benzophenone by specific human CYP enzymes.

EnzymeSubstrateGenotoxic Activation (umu units/min/nmol P450)
Human CYP2A6Benzophenone64
Human CYP1A1BenzophenoneModerate Activation
Human CYP1A2BenzophenoneModerate Activation
Human CYP1B1BenzophenoneModerate Activation
Data from a study on the genotoxic potential of benzophenone.[10]
Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of this compound.[11][13]

1. Reagents and Buffers:

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for quantification)

2. Procedure:

  • Pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C.

  • Add this compound to the mixture to a final concentration of 1 µM.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant for analysis.

3. Metabolite Analysis:

  • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.[3]

  • Determine the rate of disappearance of this compound to calculate its in vitro half-life and intrinsic clearance.

In Vitro Metabolism Experimental Workflow

Metabolism_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_sampling Sample Collection cluster_analysis Analysis prewarm Pre-warm Microsomes and Buffer at 37°C add_substrate Add this compound prewarm->add_substrate start_reaction Add NADPH Regenerating System add_substrate->start_reaction Initiate incubate Incubate at 37°C start_reaction->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile + Internal Standard aliquot->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Caption: Workflow for in vitro metabolism of this compound.

Section 3: this compound and Cellular Signaling Pathways

This compound and its analogs have been shown to modulate key cellular signaling pathways, which may underlie their biological effects. One of the most significant is the Wnt/β-catenin pathway.

Interaction with the Wnt/β-catenin Signaling Pathway

Benzophenone-1 has been demonstrated to activate the Wnt/β-catenin signaling pathway.[14] This activation involves the translocation of β-catenin from the cytoplasm to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and migration.[14] Some benzophenones have also been shown to interfere with the Notch/Wnt signaling pathway.[15]

Signaling Pathway Diagram

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Activates beta_catenin_cyto β-catenin (Cytoplasm) ER_alpha->beta_catenin_cyto Interacts with Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 GSK3b_APC_Axin GSK-3β/APC/Axin Destruction Complex Dsh->GSK3b_APC_Axin Inhibits GSK3b_APC_Axin->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation & Migration Target_Genes->Proliferation

Caption: Activation of Wnt/β-catenin signaling by this compound.

Experimental Protocol: Analysis of Wnt/β-catenin Pathway Activation

This protocol describes methods to assess the activation of the Wnt/β-catenin pathway in response to this compound treatment.[14][16][17]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., SKOV3 ovarian cancer cells) in appropriate media.[14]

  • Treat cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for a specified duration (e.g., 24 hours).[14]

2. Western Blot Analysis for β-catenin Translocation:

  • Fractionate the cells to separate cytoplasmic and nuclear extracts.

  • Perform SDS-PAGE and Western blotting on both fractions.

  • Probe the blots with antibodies against β-catenin and loading controls for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).

  • An increase in nuclear β-catenin in this compound-treated cells compared to controls indicates pathway activation.

3. TCF/LEF Reporter Assay:

  • Transfect cells with a TCF/LEF-responsive luciferase reporter plasmid.

  • After transfection, treat the cells with this compound.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • An increase in luciferase activity indicates activation of β-catenin-mediated transcription.

4. Quantitative PCR (qPCR):

  • Extract total RNA from this compound-treated and control cells.

  • Synthesize cDNA.

  • Perform qPCR to measure the expression levels of Wnt target genes (e.g., c-Myc, Cyclin D1, Axin2).

  • An upregulation of these genes confirms pathway activation.

Quantitative Data on this compound-Induced Cellular Effects

The following table presents data on the effects of benzophenone-1 on ovarian cancer cells, which may be indicative of the potential effects of this compound.

ParameterTreatment ConcentrationFold Change vs. Control
Proliferation10⁻⁹ - 10⁻⁶ M1.03 - 1.83
Migration10⁻⁹ - 10⁻⁶ M1.03 - 1.83
Invasion10⁻⁹ - 10⁻⁶ M1.03 - 1.83
ZO-1 Gene Expression10⁻⁶ M0.78 (downregulation)
MMP9 Gene Expression10⁻⁶ M1.44 (upregulation)
Data adapted from a study on benzophenone-1.[14]

Conclusion

These application notes provide a framework for investigating this compound as a substrate in enzymatic reactions and as a modulator of cellular signaling. The provided protocols offer standardized methods for assessing its biosynthesis, metabolism, and effects on the Wnt/β-catenin pathway. The quantitative data, though based on related compounds, offers valuable benchmarks for future studies. Further research is warranted to elucidate the specific enzyme kinetics and full spectrum of signaling effects of this compound to fully realize its therapeutic potential.

References

Application Note: Development of Analytical Methods for Bombiprenone using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical method development of Bombiprenone, a naturally occurring long-chain isoprenoid ketone. This compound, with the chemical formula C₄₃H₇₀O, has been identified in various plant species and presents a subject of interest for phytochemical and pharmacological research.[1][2][3][4][5][6][7][8][9][10] The methods outlined below are designed for the qualitative and quantitative analysis of this compound in complex matrices using High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry (MS) detection, and a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) based approaches.

Introduction to this compound

This compound is a long-chain aliphatic ketone with a polyisoprenoid backbone. Its chemical name is (5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one.[1][3] It has a molecular formula of C₄₃H₇₀O and a molecular weight of 603.0 g/mol .[2][4][5][6] This compound has been isolated from plants such as Brucea mollis and Momordica charantia.[9][10] The extended polyene structure of this compound suggests potential for UV-Vis absorbance, making HPLC with UV detection a viable analytical technique. Its high molecular weight and lipophilic nature are key considerations for the development of chromatographic methods.

The biological activity of this compound is an emerging area of research. Given the diverse pharmacological activities of other isoprenoids, accurate and robust analytical methods are essential for pharmacokinetic studies, quality control of natural product extracts, and elucidation of its biological roles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
IUPAC Name (5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one[1]
Molecular Formula C₄₃H₇₀O[1][2][4][5][6][7]
Molecular Weight 603.0 g/mol [2][4][5][6]
CAS Number 21978-49-4[2][3][5]
Appearance Not specified, likely oily or waxy solid
Solubility Expected to be soluble in non-polar organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Experimental Protocols

Sample Preparation

The extraction of the lipophilic this compound from a plant matrix is a critical first step. A general workflow for sample preparation is provided below.

start Plant Material (e.g., leaves, stems) homogenize Homogenization in Organic Solvent (e.g., Methanol/Chloroform) start->homogenize extract Solid-Liquid Extraction (e.g., Sonication, Maceration) homogenize->extract filter Filtration/Centrifugation extract->filter concentrate Evaporation of Solvent filter->concentrate reconstitute Reconstitution in Injection Solvent (e.g., Acetonitrile/Isopropanol) concentrate->reconstitute analyze HPLC or GC-MS Analysis reconstitute->analyze

Caption: General workflow for this compound extraction.

Protocol:

  • Homogenization: Weigh 1-5 g of dried and powdered plant material. Homogenize with a 2:1 (v/v) mixture of chloroform and methanol.

  • Extraction: Perform extraction using ultrasonication for 30 minutes or maceration with shaking for 24 hours at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for injection (e.g., acetonitrile or isopropanol) to a final concentration of 1 mg/mL.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC or GC system.

HPLC-UV/Vis Method Development

Given its polyene structure, this compound is expected to have a UV-Vis absorption profile that can be utilized for detection and quantification.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or C30
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-20 min: 80-100% B; 20-25 min: 100% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength Scan 200-400 nm; for quantification, use absorption maximum

Rationale for Parameter Selection:

  • Column: A C18 column is a good starting point for the separation of lipophilic compounds. A C30 column could offer enhanced resolution for long-chain isomers.

  • Mobile Phase: A mixture of acetonitrile and isopropanol provides good solvating power for the non-polar this compound. A gradient elution is necessary to ensure adequate retention and peak shape.

  • Detection: A DAD allows for the determination of the optimal absorption wavelength for this compound and can assist in peak purity assessment.

HPLC-MS/MS Method Development

For higher sensitivity and selectivity, especially in complex matrices, an HPLC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterRecommended Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Column UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 70-95% B; 15-20 min: 95% B; 20-25 min: 70% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (m/z): 603.5 [M+H]⁺. Product ions to be determined by infusion of a standard.

Method Development Workflow:

start Infuse this compound Standard ms_tune Optimize MS Parameters (Capillary, Cone Voltage) start->ms_tune msms_tune Determine Product Ions for MRM ms_tune->msms_tune lc_dev Develop LC Gradient msms_tune->lc_dev integrate Integrate LC and MS Methods lc_dev->integrate validate Method Validation (Linearity, LOD, LOQ, Precision) integrate->validate

Caption: Workflow for HPLC-MS/MS method development.
GC-MS Method Considerations

Direct analysis of this compound by GC-MS is challenging due to its high molecular weight and low volatility. However, with derivatization, it may be feasible.

Challenges:

  • Volatility: this compound is unlikely to volatilize under typical GC inlet temperatures without thermal degradation.

  • Derivatization: The ketone functional group can be derivatized to increase volatility.

Potential Derivatization Protocol (Oximation):

  • Reaction: React the dried sample extract with a solution of hydroxylamine hydrochloride in pyridine.

  • Incubation: Heat the mixture at 60-80°C for 1-2 hours to form the oxime derivative.

  • Extraction: Extract the derivative with a non-polar solvent like hexane.

  • Analysis: Inject the hexane layer into the GC-MS.

Proposed GC-MS Conditions:

ParameterRecommended Condition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 150 °C for 1 min, ramp at 10 °C/min to 320 °C, hold for 10 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 50-700

Data Presentation and Validation

For quantitative analysis, method validation should be performed according to ICH guidelines. The following tables provide templates for presenting validation data.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.995

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%85-115%
Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD To be determined
LOQ To be determined

Signaling Pathway Context

While specific signaling pathways involving this compound are not yet elucidated, many isoprenoids are precursors in vital metabolic pathways. The diagram below illustrates a simplified overview of the mevalonate pathway, which is responsible for the biosynthesis of isoprenoid precursors. Further research is needed to place this compound within a specific biological context.

acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp This compound This compound (and other long-chain isoprenoids) ggpp->this compound

Caption: Simplified isoprenoid biosynthesis pathway.

Conclusion

The protocols detailed in this application note provide a robust starting point for the development of analytical methods for this compound. The HPLC-UV/Vis method is suitable for rapid screening and quantification at higher concentrations, while the HPLC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis in complex biological matrices. The feasibility of GC-MS analysis is dependent on successful derivatization. These methods will be invaluable for researchers investigating the phytochemical and pharmacological properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Bombiprenone and Related Benzophenone-Type Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Bombiprenone" is limited in public scientific literature. This guide leverages data on the structurally related and well-characterized compound, Benzophenone, as a model for troubleshooting and analysis of potential reaction side-products. The principles and methodologies described here are broadly applicable to the synthesis and analysis of diarylketone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for Benzophenone-type compounds, and what are the expected side-products?

A1: A prevalent method for synthesizing Benzophenone and its derivatives is the Friedel-Crafts acylation of benzene (or a substituted benzene) with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride.[1][2] Another common laboratory and industrial method is the oxidation of diphenylmethane .[1][3]

Potential side-products can arise from incomplete reactions, over-reaction, or catalyst-induced side reactions. These may include:

  • Starting materials: Unreacted benzene, benzoyl chloride, or diphenylmethane.

  • Ortho- and meta-isomers: If using substituted benzenes, acylation may occur at positions other than the desired para-position.

  • Poly-acylated products: The addition of more than one benzoyl group to the aromatic ring.

  • Hydrolysis products: Benzoyl chloride can hydrolyze to benzoic acid if moisture is present.

Q2: I am observing an unexpected peak in my HPLC/GC-MS analysis of a Benzophenone derivative. What could it be?

A2: An unexpected peak could be one of several common impurities or degradation products. Commercial grades of Benzophenone, for instance, can contain impurities such as benzhydrol (diphenylmethanol) , benzophenone oxide , and benzopinacol .[3] Trace amounts of substituted benzophenones like 4-hydroxybenzophenone may also be present if synthesized from substituted precursors.[3] Additionally, photo-oxidation can lead to the formation of various degradation byproducts.

Q3: How can I minimize the formation of side-products during the synthesis of Benzophenone-type compounds?

A3: To minimize side-product formation, consider the following:

  • Control of reaction conditions: Maintain the recommended reaction temperature and time to avoid over-reaction or degradation.

  • Purity of reagents: Use high-purity starting materials and anhydrous solvents to prevent unwanted side reactions.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Stoichiometry: Precise control of the molar ratios of reactants and catalyst is crucial.

  • Quenching and work-up: A proper quenching and work-up procedure is essential to neutralize the catalyst and remove impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired product. Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Check the purity and activity of the catalyst.
Side-product formation.- Optimize the stoichiometry of the reactants. - Purify starting materials.
Presence of multiple spots on TLC. Formation of isomers or other side-products.- Use column chromatography for purification. - Re-evaluate the reaction conditions to improve selectivity.
Product is an oil instead of a solid. Presence of solvent residues or impurities.- Recrystallize the product from a suitable solvent. - Dry the product under vacuum to remove residual solvent.[3]
Unexpected color in the final product. Presence of colored impurities or degradation products.- Purify the product by recrystallization or chromatography. - Store the product protected from light and air.

Quantitative Data on Impurities and Degradation

Table 1: Typical Impurities in Commercial Benzophenone

ImpurityTypical Amount
Benzhydrol (Diphenylmethanol)0.01 to 0.5%
Benzophenone oxideTrace to 0.1%
BenzopinacolTrace to 0.1%
4-HydroxybenzophenoneLow ppm to 0.05%
Solvent Residues and WaterBelow 0.1 to 0.5%

Data sourced from commercial supplier information.[3]

Experimental Protocols

Protocol 1: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound/Benzophenone sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and compare the retention times of the peaks with those of known standards for potential impurities. Quantify the impurities using a calibration curve.

Protocol 2: Identification of Side-Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the components of the mixture by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Benzophenone Benzophenone (Desired Product) Reaction->Benzophenone SideProducts Side-Products (e.g., isomers) Reaction->SideProducts

Caption: Friedel-Crafts acylation synthesis of Benzophenone.

Degradation_Pathway cluster_pathways Degradation Pathways cluster_products Degradation Products BP3 Benzophenone-3 (BP3) Hydroxylation Hydroxylation BP3->Hydroxylation Demethylation Demethylation BP3->Demethylation Hydroxylated_BP Hydroxylated Products Hydroxylation->Hydroxylated_BP Demethylated_BP Demethylated Products Demethylation->Demethylated_BP RingOpening Benzene Ring Opening Carboxylic_Acids Carboxylic Acids RingOpening->Carboxylic_Acids Hydroxylated_BP->RingOpening Demethylated_BP->RingOpening

Caption: Common degradation pathways for Benzophenone-3.

References

Technical Support Center: Bombiprenone (assumed as Benzophenone)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bombiprenone, which we assume to be a reference to the more commonly studied compound, Benzophenone, due to the lack of specific information on "this compound." The information provided here is based on published data for Benzophenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Benzophenone solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can be due to several factors:

  • Solvent Choice: Benzophenone is practically insoluble in water but soluble in organic solvents like ethanol, acetone, ether, and chloroform.[1][2] Ensure you are using an appropriate solvent. For aqueous solutions, co-solvents or solubilizing agents like DMSO, PEG300, or Tween-80 may be necessary.[3]

  • Temperature: The solubility of Benzophenone in many organic solvents increases with temperature.[4] Gentle warming and/or sonication may help dissolve the compound.[3]

  • Concentration: You may be exceeding the solubility limit of Benzophenone in the chosen solvent. Refer to the solubility data table below to ensure you are working within the appropriate concentration range.

  • Storage: If the solution was stored at a low temperature (e.g., -20°C or -80°C), the compound might have precipitated.[3] Allow the solution to return to room temperature and vortex or sonicate to redissolve.

Q2: I am observing degradation of my Benzophenone compound in solution. What are the common causes?

A2: Benzophenone and its derivatives can degrade under certain conditions. Key factors influencing stability include:

  • Light Exposure: Benzophenone is a photosensitizer and can degrade upon exposure to UV light.[3][5] It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • pH: The stability of Benzophenone derivatives in aqueous solutions can be pH-dependent. For instance, the degradation of Benzophenone-3 (BP-3) is influenced by pH, with optimal degradation observed at pH 6.0 in some studies and pH 10 in others, depending on the degradation method.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation. Benzophenone itself decomposes on heating.[1]

  • Oxidation: Benzophenone reacts with strong oxidants.[1] Avoid contact with oxidizing agents unless it is a planned part of your experimental protocol.

  • Presence of Other Chemicals: Certain substances can promote degradation. For example, the presence of TiO2 can cause mineralization of BP-3 under UVA irradiation.[5]

Q3: What are the recommended storage conditions for Benzophenone solutions?

A3: To ensure the stability of your Benzophenone stock solutions, follow these guidelines:

  • Short-term Storage: For solutions prepared in organic solvents, storage at -20°C for up to one month is generally recommended.[3]

  • Long-term Storage: For longer-term storage, aliquoting the solution into smaller volumes and storing at -80°C for up to six months is advisable to prevent repeated freeze-thaw cycles.[3]

  • Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) or wrapped in foil to prevent photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
Compound Precipitation in Media Visually inspect the culture media for any signs of precipitation after adding the Benzophenone solution. If precipitation is observed, consider preparing a more dilute stock solution or using a different solvent system (e.g., with a lower percentage of DMSO).
Degradation in Culture Media Prepare fresh dilutions of Benzophenone from a stock solution for each experiment. Avoid storing diluted solutions in culture media for extended periods.
Interaction with Media Components Some components in culture media may interact with Benzophenone. If possible, test the stability of Benzophenone in your specific culture media over the time course of your experiment using an analytical method like HPLC.
Issue 2: Poor reproducibility of analytical measurements (HPLC, GC-MS).
Potential Cause Troubleshooting Step
Sample Degradation During Preparation Prepare samples for analysis immediately before injection. If there is a delay, keep the samples protected from light and at a controlled temperature.
Adsorption to Vials or Tubing Benzophenone is a hydrophobic compound and may adsorb to plastic surfaces. Use glass vials and inserts where possible. Prime the analytical system with a standard solution before running your samples.
Inconsistent Extraction Efficiency If you are extracting Benzophenone from a complex matrix, ensure your extraction protocol is robust and validated. Check for lot-to-lot variability in your extraction solvents and materials.

Data Presentation

Table 1: Solubility of Benzophenone in Various Solvents
SolventSolubility ( g/100g solvent) at 25°CReference
Benzene56.2[2]
n-Hexane4.3[2]
Ethanol (95%)5.8[2]
Carbon Tetrachloride34.5[2]
Styrene51.2[2]
Dioctyl Phthalate (DOP)18.7[2]
WaterPractically Insoluble[1]
DMSO≥ 2.5 mg/mL (13.72 mM)[3]
Table 2: Degradation Kinetics of Benzophenone Derivatives under Various Conditions
CompoundConditionRate Constant (k)Half-life (t½)Reference
Benzophenone-4 (BP-4) Fe(VI) oxidation, pH 7, 25°C0.0204 min⁻¹-[7]
Fe(VI) oxidation, pH 7, 35°C0.0290 min⁻¹-[7]
Fe(VI) oxidation, pH 7, 45°C0.0407 min⁻¹-[7]
Benzophenone-3 (BP-3) UV/H₂O₂ process, 0.01 mM initial conc.1.26 x 10⁻³ s⁻¹-[5]
UV irradiation (medium pressure lamp)-17 - 99 hours[5]
Benzophenone-8 (BP-8) UV/Chlorine, pH 8(5.29–14.2) ×10⁻³ s⁻¹-[8]
UV/Persulfate, pH 6(1.38–2.90) ×10⁻³ s⁻¹-[8]
UV/H₂O₂, pH 6(0.79–2.41) ×10⁻³ s⁻¹-[8]

Experimental Protocols

Protocol 1: Preparation of a Benzophenone Stock Solution

Objective: To prepare a stable, concentrated stock solution of Benzophenone for use in various experiments.

Materials:

  • Benzophenone (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of Benzophenone solid into the tube/vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube/vial securely.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube/vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber tubes/vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General Stability Testing of Benzophenone in Solution

Objective: To assess the stability of Benzophenone in a specific solvent under defined conditions (e.g., temperature, light exposure).

Materials:

  • Benzophenone stock solution

  • Solvent of interest

  • Amber HPLC vials with caps

  • Calibrated incubator or water bath

  • UV light source (if testing for photostability)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a working solution of Benzophenone in the solvent of interest at a known concentration (e.g., 10 µM).

  • Aliquot the working solution into several amber HPLC vials.

  • Time Zero (T=0) Sample: Immediately analyze one of the vials by HPLC to determine the initial concentration of Benzophenone.

  • Stability Study:

    • Temperature Stability: Place the remaining vials in a calibrated incubator or water bath set to the desired temperature.

    • Photostability: Expose a set of vials to a controlled UV light source for defined periods. Keep a parallel set of vials wrapped in aluminum foil at the same temperature as a dark control.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the stability study conditions.

  • Allow the vial to return to room temperature if it was heated or cooled.

  • Analyze the sample by HPLC to determine the concentration of Benzophenone remaining.

  • Data Analysis: Calculate the percentage of Benzophenone remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis weigh Weigh Benzophenone dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot t0 T=0 Analysis (HPLC) aliquot->t0 expose Expose to Conditions (Temp, Light) t0->expose tp Time-Point Analysis (HPLC) expose->tp t=1, 2, 4... hrs calculate Calculate % Remaining tp->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Experimental workflow for assessing the stability of Benzophenone in solution.

signaling_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk47 MKK4/MKK7 stress->mkk47 benzopyrans Benzopyran Compounds (related to Benzophenone) benzopyrans->mkk47 Activates jnk JNK mkk47->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates apoptosis Apoptosis cjun->apoptosis

Caption: Simplified JNK/c-Jun signaling pathway potentially activated by Benzophenone-related compounds.

References

Technical Support Center: Purification of Bombiprenone and Related Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bombiprenone and other terpenoid compounds by chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Question: My this compound is degrading on the silica gel column. How can I prevent this?

Answer:

Degradation of terpenoids on silica gel is a common issue, often due to the acidic nature of the stationary phase. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% triethylamine. After stirring, the solvent can be evaporated, and the deactivated silica can be used for packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[1]

  • Buffered Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can help neutralize the acidic sites on the silica gel as the solvent runs through the column.

  • Faster Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up elution, but be mindful of maintaining good separation. Flash chromatography is generally preferred over gravity column chromatography for this reason.

Question: I am seeing poor separation between this compound and an impurity, even with a large Rf difference on TLC. What could be the cause?

Answer:

This can be a perplexing issue. Here are some potential causes and solutions:

  • Co-elution due to Overloading: You may be loading too much sample onto the column. This can lead to band broadening and cause compounds with different Rfs to elute together. Try reducing the amount of crude material loaded.

  • Compound Degradation on TLC Plate vs. Column: It's possible that one of the spots you see on the TLC plate is a degradation product of the other.[1] This degradation might be occurring on the silica gel of the TLC plate, and a similar process happens continuously as your sample mixture moves through the column, resulting in mixed fractions.[1] To test for this, you can run a 2D TLC. Spot your sample, run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If you see off-diagonal spots, it may indicate instability.

  • Inappropriate Solvent System: The solvent system you are using may not be optimal for column chromatography, even if it looks good on TLC. Sometimes, a solvent that poorly dissolves one compound while being a good solvent for another can lead to tailing and poor separation.[1] Experiment with different solvent systems to find one that provides good solubility for all components of your mixture.[1]

Question: My this compound is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer:

Several factors could be at play if your compound is not eluting:

  • Compound Decomposition: It is possible that your compound has completely decomposed on the column.[1] You can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if the original spot is still present.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. This is more common with highly polar compounds that have multiple hydrogen bond donors/acceptors. If you suspect this, you may need to consider a different type of chromatography, such as reverse-phase chromatography.

  • Incorrect Solvent Preparation: Double-check that you have prepared your mobile phase correctly and have not accidentally switched the polar and non-polar components.[1]

Frequently Asked Questions (FAQs)

What are the main challenges in purifying terpenoids by chromatography?

The purification of terpenoids presents unique challenges due to their diverse structures, which can include a mix of polar and non-polar functional groups.[2] Some common challenges include:

  • Thermal Instability: Many terpenoids are sensitive to heat, which can be a problem if distillation is used as a preliminary purification step.[3]

  • Amphiphilic Nature: The presence of both hydrophobic (hydrocarbon backbone) and hydrophilic (e.g., hydroxyl, carbonyl) groups can lead to difficult separations.[3]

  • Presence of Analogs: Crude extracts often contain numerous structurally similar terpenoids, making baseline separation difficult to achieve.[3]

How do I choose the right chromatographic technique for this compound purification?

The choice of technique depends on the properties of this compound and the impurities you are trying to remove.

  • Column Chromatography (Flash or Gravity): This is a versatile technique for separating terpenoids based on their polarity.[4] It is often the first choice for preparative scale purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for purifying small amounts of material or for analytical purposes.[5][6] Both normal-phase and reverse-phase HPLC can be used for terpenoids.

  • Gas Chromatography (GC): For volatile terpenoids, GC can be an excellent analytical and preparative technique.[5][6]

What are some common solvent systems for terpenoid purification on silica gel?

A common starting point for the purification of moderately polar terpenoids is a mixture of a non-polar solvent and a slightly more polar solvent. Typical solvent systems include:

  • Hexane/Ethyl Acetate

  • Heptane/Ethyl Acetate

  • Toluene/Acetone

  • Dichloromethane/Methanol (for more polar compounds)

The optimal ratio of these solvents should be determined by TLC analysis.

Data Presentation

Table 1: Common Stationary Phases for Terpenoid Chromatography

Stationary PhasePolarityBest ForPotential Issues
Silica Gel Polar (Acidic)General purpose, good for a wide range of terpenoids.Can cause degradation of acid-sensitive compounds.
Alumina (Neutral) PolarAcid-sensitive compounds.Can have variable activity depending on water content.
Alumina (Basic) PolarBasic compounds, acid-sensitive compounds.Not suitable for acidic compounds.
Florisil® Polar (Weakly Acidic)Alternative to silica for sensitive compounds.Can be less efficient than silica gel.
C18 (Reverse-Phase) Non-polarPolar terpenoids, compounds that are unstable on silica.Requires aqueous mobile phases, may not be suitable for very non-polar compounds.

Table 2: Troubleshooting Summary for this compound Purification

IssuePossible CauseRecommended Solution
No compound eluting Decomposition on column, irreversible adsorption.Test compound stability on TLC; consider reverse-phase chromatography.
Poor separation Column overloading, co-elution with degradation products.Reduce sample load; test for compound stability using 2D TLC.
Compound degradation Acidic stationary phase.Deactivate silica with triethylamine; use alumina or Florisil®.
Split peaks Channeling in the column, sample dissolved in too strong a solvent.Repack the column carefully; dissolve the sample in a weaker solvent.
Early elution Incorrect solvent composition (too polar).Verify mobile phase composition; run a gradient elution.

Experimental Protocols

Protocol: Purification of this compound by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a moderately polar terpenoid like this compound.

1. Materials:

  • Crude this compound extract

  • Silica gel (230-400 mesh)[5]

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.4.

  • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

3. Column Preparation:

  • Choose an appropriate column size based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running several column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.

  • Carefully apply the sample to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.

  • If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions in test tubes or vials.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions that contain pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Determine the purity of the final product using an appropriate analytical technique (e.g., HPLC, GC-MS, NMR).

Mandatory Visualization

Chromatography_Troubleshooting_Workflow start Start: Poor Purification Result check_separation Poor Peak Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No overloading Overloading? check_separation->overloading Yes check_degradation Evidence of Degradation? check_elution->check_degradation No check_stability Test Compound Stability on Silica check_elution->check_stability Yes deactivate_silica Deactivate Silica (e.g., with Triethylamine) check_degradation->deactivate_silica Yes end End: Improved Purification check_degradation->end No reduce_load Reduce Sample Load overloading->reduce_load Yes wrong_solvent Inappropriate Solvent? overloading->wrong_solvent No reduce_load->end optimize_solvent Re-optimize Mobile Phase wrong_solvent->optimize_solvent Yes wrong_solvent->end No optimize_solvent->end change_stationary_phase Switch to Reverse-Phase or Alumina check_stability->change_stationary_phase change_stationary_phase->end use_alternative Use Alumina or Florisil deactivate_silica->use_alternative use_alternative->end

Caption: Troubleshooting workflow for chromatography.

Method_Development_Logic start Start: Purify this compound assess_properties Assess this compound Properties (Polarity, Stability) start->assess_properties select_chrom_type Select Chromatography Type assess_properties->select_chrom_type normal_phase Normal-Phase (Silica/Alumina) select_chrom_type->normal_phase Non-polar/Moderately Polar reverse_phase Reverse-Phase (C18) select_chrom_type->reverse_phase Polar/Unstable on Silica tlc_screen TLC Solvent Screening normal_phase->tlc_screen hplc_scout HPLC Scouting Run reverse_phase->hplc_scout optimize_conditions Optimize Conditions (Gradient, Flow Rate) tlc_screen->optimize_conditions hplc_scout->optimize_conditions prep_run Perform Preparative Run optimize_conditions->prep_run Optimized analyze_fractions Analyze Fractions (TLC/HPLC) prep_run->analyze_fractions pool_pure Pool Pure Fractions & Evaporate analyze_fractions->pool_pure final_product Final Purified this compound pool_pure->final_product

Caption: Method development logic for terpenoid purification.

References

Technical Support Center: Optimizing Bombiprenone Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Bombiprenone, a polyisoprenylated benzophenone, in biological assays. Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound, potentially impacting data quality and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound belongs to the class of polyisoprenylated benzophenones, natural compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] Structurally, it possesses a large, hydrophobic polyisoprenyl tail, which significantly limits its solubility in aqueous buffers commonly used for biological assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for polyisoprenylated benzophenones.[5][6][7] It is crucial to prepare a high-concentration stock solution in one of these solvents before further dilution into your aqueous assay buffer.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[8][9] However, sensitivity to DMSO is cell line-specific, and it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[2][8][10]

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

This is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Increase the DMSO percentage (with caution): You can slightly increase the final DMSO concentration, but be mindful of the toxicity limits for your cells.[1][2][8][9][10]

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock can sometimes help maintain solubility.

  • Employ sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates.[11]

  • Consider alternative solubilization strategies: If the above methods fail, you may need to explore more advanced techniques as detailed in the protocols below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution Solvent evaporation or storage at low temperatures.Store stock solutions in tightly sealed vials at -20°C.[5][6] Before use, allow the solution to come to room temperature and vortex briefly.
Inconsistent Assay Results Incomplete solubilization or precipitation during the experiment.Ensure complete dissolution of the stock solution before use. Prepare fresh dilutions for each experiment. Consider using a solubilizing agent.
Observed Cellular Toxicity in Vehicle Control The concentration of the organic solvent (e.g., DMSO) is too high.Determine the maximum tolerable solvent concentration for your specific cell line by running a dose-response curve with the solvent alone.[2][8]
Low Bioavailability in in vivo Studies Poor solubility in physiological fluids.Consider formulating this compound in a lipid-based delivery system to improve oral bioavailability.[12][13][14][15]

Quantitative Solubility Data

The following table summarizes the approximate solubility of Garcinol and Nemorosone, two polyisoprenylated benzophenones structurally similar to this compound, in various solvents. This data can serve as a starting point for developing your solubilization strategy.

CompoundSolventApproximate Solubility
Garcinol DMSO~25 mg/mL[6][7]
Ethanol~20-25 mg/mL[6][7]
DMF~25 mg/mL[6]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[6]
Nemorosone DMSOSoluble[5]
EthanolSoluble[5]
DMFSoluble[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.[11]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.

  • It is critical to add the this compound stock solution to the medium dropwise while vortexing or gently mixing to minimize precipitation.

  • Ensure the final concentration of DMSO in the culture medium does not exceed the predetermined non-toxic level for your cell line.[1][2][8][9][10]

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[16][17][18]

  • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.

  • Prepare a concentrated stock of this compound in an organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate (this may take several hours to overnight) to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound before use.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify experimental procedures and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_alternative Alternative Solubilization This compound This compound Powder stock High Concentration Stock (e.g., 50 mM in DMSO) This compound->stock dmso DMSO dmso->stock working Final Working Solution stock->working Dilute alternative_solution Solubilized this compound stock->alternative_solution Encapsulate / Formulate medium Aqueous Assay Buffer / Cell Culture Medium medium->working Biological Assay Biological Assay working->Biological Assay cyclodextrin Cyclodextrin Solution cyclodextrin->alternative_solution lipid Lipid Formulation lipid->alternative_solution alternative_solution->Biological Assay

Workflow for preparing this compound solutions.

signaling_pathway Putative Signaling Pathway Affected by this compound cluster_pathway PI3K/Akt/mTOR Pathway cluster_cellular_effects Cellular Effects This compound This compound akt Akt This compound->akt Inhibition mtor mTOR This compound->mtor Inhibition pi3k PI3K pi3k->akt akt->mtor proliferation Cell Proliferation mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits angiogenesis Angiogenesis mtor->angiogenesis Promotes

This compound's potential impact on the Akt/mTOR pathway.

References

"Bombiprenone" photostability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bombiprenone. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound, with a focus on its photostability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring polyisoprenylated benzophenone (PPB).[1][2][3] Its chemical structure is characterized by a benzophenone core with a long polyisoprenyl chain attached. The systematic name for this compound is (5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one.[1]

Q2: Is there any specific data on the photostability of this compound?

Currently, there are no publicly available studies that directly investigate the photostability of this compound. However, studies on other polyisoprenylated benzophenones and benzophenone-type compounds suggest that this class of molecules can be susceptible to degradation upon exposure to light.[4][5][6][7] Therefore, it is crucial to handle this compound with care to minimize light exposure during experiments.

Q3: What are the likely degradation pathways for this compound under photolytic stress?

While specific degradation pathways for this compound have not been elucidated, based on the known degradation of other benzophenones, the following pathways are plausible:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Demethylation: Removal of methyl groups.

  • Oxidation: Of the polyisoprenyl chain.

  • Ring Cleavage: Opening of the aromatic rings.

  • Photodegradation of the polyisoprenyl chain: Isomerization or cleavage of the double bonds.

These pathways can lead to the formation of various degradation products.[8]

Q4: How should I design a forced degradation study for this compound?

A forced degradation study for this compound should be designed in accordance with the ICH Q1B guidelines for photostability testing.[9] The study should expose a solution of this compound to a controlled light source, and samples should be analyzed at various time points to determine the extent of degradation.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my this compound sample even with minimal light exposure.

  • Possible Cause: Polyisoprenylated benzophenones can be inherently unstable, even in solution.[4] The solvent used can also play a role in the stability.

  • Troubleshooting Steps:

    • Solvent Selection: Evaluate the stability of this compound in different solvents. A study on a similar compound, nemorosone, showed rapid degradation in n-hexane and chloroform.[4] Consider using more polar, aprotic solvents.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Temperature Control: Store solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.

Issue 2: I am having difficulty separating this compound from its degradation products using HPLC.

  • Possible Cause: The degradation products may have similar polarities to the parent compound, making separation challenging.

  • Troubleshooting Steps:

    • Method Development: Experiment with different HPLC columns (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile, methanol, and water with different additives like formic acid or trifluoroacetic acid).

    • Alternative Techniques: Consider using Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution or employing two-dimensional HPLC for complex mixtures.

Issue 3: I am unsure how to identify the degradation products of this compound.

  • Possible Cause: The degradation products are unknown and require structural elucidation.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS): Use HPLC coupled with high-resolution mass spectrometry (LC-HRMS) to determine the molecular weights and elemental compositions of the degradation products.[4]

    • Tandem MS (MS/MS): Perform fragmentation studies to obtain structural information about the degradation products.

    • NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, use Nuclear Magnetic Resonance (NMR) spectroscopy for complete structure elucidation.

Experimental Protocols

Protocol 1: General Forced Photostability Study

This protocol provides a general framework for conducting a forced photostability study on this compound.

Table 1: Experimental Conditions for Forced Photostability Study

ParameterConditionRationale
Light Source Option 1 or 2 as per ICH Q1B guidelines (e.g., Xenon lamp or metal halide lamp)Standardized light source for regulatory submission.[9]
Light Exposure Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterICH Q1B requirement for confirmatory studies.[9]
Sample Preparation Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.Ensure complete dissolution and stability in the chosen solvent.
Sample Container Chemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).To allow light exposure without interacting with the sample.
Controls A "dark" control sample wrapped in aluminum foil should be stored under the same conditions to exclude thermal degradation.Differentiate between photolytic and thermal degradation.
Time Points 0, 2, 4, 8, 12, and 24 hours (or as appropriate based on preliminary studies).To monitor the degradation kinetics.
Analysis Stability-indicating HPLC-UV method.To quantify the remaining this compound and detect degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare this compound Solution split Split into 'Light' and 'Dark' Samples prep->split light Expose to Light Source (ICH Q1B) split->light dark Store in Dark (Control) split->dark sampling Sample at Time Points light->sampling dark->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis hplc->data degradation_pathway cluster_products Potential Degradation Products This compound This compound hydroxylated Hydroxylated Products This compound->hydroxylated Hydroxylation demethylated Demethylated Products This compound->demethylated Demethylation oxidized Oxidized Side-Chain Products This compound->oxidized Oxidation cleaved Ring-Cleaved Products This compound->cleaved Ring Cleavage

References

Bombiprenone Reaction Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Bombiprenone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Initiation & Reagent Preparation

  • Q1: My Friedel-Crafts acylation to form the benzophenone core is sluggish or failing at a larger scale. What are the potential causes and solutions?

    A1: Scaling up Friedel-Crafts acylations can present several challenges. Common issues include:

    • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and the Lewis acid catalyst (e.g., AlCl₃), hindering the reaction. Ensure your reactor's agitation speed and impeller design are suitable for the increased volume to maintain a homogeneous mixture.[1][2]

    • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. On a larger scale, there's a higher chance of moisture ingress from reactants, solvents, or the reactor itself, which deactivates the catalyst. Ensure all reagents and equipment are scrupulously dried before use.

    • Catalyst Deactivation: The Lewis acid catalyst can complex with the product ketone, effectively inhibiting the reaction.[3] Using a stoichiometric amount of the catalyst is often necessary. On a larger scale, ensure accurate weighing and transfer of the catalyst.

  • Q2: I am observing significant by-product formation during the prenylation step. How can I improve the selectivity?

    A2: Prenylation reactions can be prone to side reactions. Here are some troubleshooting steps:

    • Control of Reaction Temperature: Exothermic prenylation reactions can lead to side-product formation if the temperature is not adequately controlled in a larger vessel.[4] Implement a robust cooling system and monitor the internal reaction temperature closely.

    • Base Selection and Stoichiometry: The choice and amount of base used for deprotonation can influence selectivity. A bulky base might favor the desired C-alkylation over O-alkylation. Experiment with different bases (e.g., LDA, KHMDS) and carefully control the stoichiometry on a small scale before scaling up.

    • Reagent Addition Rate: Slow, controlled addition of the prenyl halide can help maintain a low concentration of the electrophile, minimizing side reactions.[5]

2. Reaction Monitoring & Control

  • Q3: The reaction profile (e.g., temperature, pressure) is different at the larger scale compared to the lab scale. What should I consider?

    A3: Heat and mass transfer dynamics change significantly with scale.

    • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging for exothermic reactions.[6][7] This can lead to a "runaway" reaction. Ensure your large-scale reactor has an adequate cooling capacity. Consider using a reaction calorimeter to model heat flow before scaling up.[4]

    • Mixing Efficiency: As vessel size increases, achieving uniform mixing becomes more difficult.[1][5] This can affect reaction kinetics and lead to the formation of "hot spots." The impeller speed and design must be optimized for the larger volume to ensure efficient mixing.[2]

3. Product Work-up & Purification

  • Q4: I'm having difficulty purifying this compound at a larger scale using column chromatography. The separation is poor, and I'm losing a lot of product.

    A4: Scaling up purification of complex natural products requires careful optimization.

    • Alternative Purification Techniques: Traditional column chromatography can be inefficient for large quantities. Consider alternative techniques such as flash chromatography, preparative HPLC, or crystallization.[8][9][10]

    • Solvent System Optimization: The solvent system used for chromatography may need to be re-optimized for the larger scale. A shallow solvent gradient may improve separation.

    • Crude Product Purity: Impurities from the reaction can interfere with purification. Ensure the work-up procedure effectively removes as many impurities as possible before chromatographic purification.

Data Presentation

Table 1: Comparison of Friedel-Crafts Acylation at Different Scales

ParameterLab Scale (100 mL)Pilot Scale (5 L)Production Scale (50 L)
Reactant A (g) 105005000
Lewis Acid (mol eq.) 1.11.11.2
Reaction Time (h) 248
Yield (%) 857560
Purity (%) 989590

Table 2: Effect of Prenylation Conditions on Yield and Purity (Pilot Scale)

ConditionBaseTemperature (°C)Addition Time (min)Yield (%)Purity (%)
1 NaH25106075
2 LDA-78608595
3 KHMDS-78608897

Experimental Protocols

1. Protocol for Friedel-Crafts Acylation of Benzoyl Chloride with a Substituted Phenol

  • Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.

  • Reagent Charging: The reactor is charged with anhydrous dichloromethane (2 L) and aluminum chloride (1.2 mol eq.). The mixture is cooled to 0 °C.

  • Reactant Addition: A solution of the substituted phenol (1.0 mol eq.) and benzoyl chloride (1.05 mol eq.) in anhydrous dichloromethane (1 L) is added dropwise to the stirred suspension in the reactor over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Reaction progress is monitored by TLC or HPLC.

  • Quenching: The reaction mixture is slowly poured into a mixture of crushed ice (2 kg) and concentrated HCl (200 mL) with vigorous stirring.

  • Work-up: The organic layer is separated, washed with water (2 x 1 L) and brine (1 L), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzophenone core.

2. Protocol for C-Prenylation of the Benzophenone Core

  • Reactor Setup: A 5 L jacketed glass reactor is set up as described above.

  • Reagent Charging: The reactor is charged with the crude benzophenone core (1.0 mol eq.) and anhydrous THF (2 L) under a nitrogen atmosphere. The solution is cooled to -78 °C.

  • Deprotonation: A solution of lithium diisopropylamide (LDA) (1.1 mol eq.) in THF is added dropwise over 30 minutes, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.

  • Alkylation: Prenyl bromide (1.2 mol eq.) is added dropwise over 1 hour at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (500 mL).

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Analysis reagents Starting Materials (Phenol Derivative, Benzoyl Chloride) friedel_crafts Friedel-Crafts Acylation reagents->friedel_crafts benzophenone_core Benzophenone Core friedel_crafts->benzophenone_core prenylation C-Prenylation benzophenone_core->prenylation crude_this compound Crude this compound prenylation->crude_this compound workup Aqueous Work-up crude_this compound->workup chromatography Flash Chromatography workup->chromatography pure_this compound Pure this compound chromatography->pure_this compound analysis QC Analysis (NMR, HPLC, MS) pure_this compound->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield in Friedel-Crafts Acylation check_mixing Is Mixing Efficient? start->check_mixing check_moisture Are Reagents Dry? check_mixing->check_moisture Yes improve_mixing Increase Agitation Speed Optimize Impeller check_mixing->improve_mixing No check_catalyst Sufficient Catalyst? check_moisture->check_catalyst Yes dry_reagents Dry Solvents & Reagents Flame-dry Glassware check_moisture->dry_reagents No increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No end Re-evaluate Reaction Conditions check_catalyst->end Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

hypothetical_signaling_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros inhibits akt_mtor Akt/mTOR Pathway This compound->akt_mtor inhibits apoptosis Apoptosis ros->apoptosis induces akt_mtor->apoptosis inhibits cell_cycle Cell Cycle Arrest akt_mtor->cell_cycle promotes

Caption: Hypothetical signaling pathway of this compound's cytotoxic effects.

References

Minimizing impurities in "Bombiprenone" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Bombiprenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized via the oxidative cleavage of solanesol, a naturally occurring polyprenol. Ozonolysis is a widely used method for this transformation, as it selectively cleaves the double bonds in the solanesol chain to yield this compound and other smaller isoprenoid ketones and aldehydes.

Q2: What are the primary impurities encountered in this compound synthesis?

A2: The primary impurities are other carbonyl compounds that are co-products of the solanesol oxidation. These include a series of isoprenoid acetones (like geranylacetone and farnesylacetone), ω-hydroxyisoprenoid acetaldehydes, and isoprenoid oxoaldehydes.[1] Unreacted solanesol and over-oxidized products (e.g., carboxylic acids) can also be present.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane/ethyl acetate) and a visualizing agent like potassium permanganate stain, which reacts with the double bonds of the starting material, solanesol. The disappearance of the solanesol spot indicates reaction completion. Alternatively, HPLC or GC-MS can be used to monitor the disappearance of solanesol and the appearance of this compound.

Q4: What are the critical parameters to control during the ozonolysis of solanesol?

A4: Key parameters to control include:

  • Temperature: Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the ozonide intermediate.

  • Ozone Concentration: A sufficient but not excessive amount of ozone should be used. Over-ozonolysis can lead to the formation of unwanted byproducts.

  • Solvent: A non-participating, low-freezing point solvent like dichloromethane or methanol is commonly used.

  • Work-up Procedure: The choice of work-up (reductive or oxidative) is crucial. A reductive work-up is necessary to obtain the desired ketone product, this compound, and prevent the formation of carboxylic acids.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.- Ensure a sufficient amount of ozone is bubbled through the solution. Monitor the reaction until the starting material is consumed (e.g., by TLC).- Check for leaks in the ozonolysis setup.
Decomposition of the ozonide intermediate.- Maintain a low reaction temperature (-78 °C) throughout the ozonolysis.
Non-optimal work-up conditions.- Ensure the reductive work-up agent (e.g., dimethyl sulfide or zinc dust) is added in sufficient quantity and allowed to react completely.
High levels of unreacted solanesol Insufficient ozone.- Increase the ozonolysis time or the ozone flow rate.
Low reactivity.- Ensure the reaction temperature is not too low, as this can slow down the reaction rate. However, avoid significant increases in temperature.
Presence of carboxylic acid impurities Oxidative work-up.- Ensure a reductive work-up is performed. Avoid the use of oxidizing agents like hydrogen peroxide in the work-up.
Ozonide rearrangement and subsequent oxidation.- Perform the reaction at a low temperature and ensure a prompt reductive work-up after ozonolysis is complete.
Difficult separation of this compound from other isoprenoid ketones Similar polarity of the compounds.- Optimize the column chromatography conditions. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.- Consider using a high-performance liquid chromatography (HPLC) system for purification if high purity is required.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield and Impurity Profile (Hypothetical Data)

Temperature (°C)This compound Yield (%)Unreacted Solanesol (%)Isoprenoid Acetone Impurities (%)Aldehyde Impurities (%)
-78755155
-50658207
-2050122513
035203015

Table 2: Effect of Reductive Work-up Agent on this compound Yield (Hypothetical Data)

Work-up AgentThis compound Yield (%)
Dimethyl Sulfide (DMS)78
Zinc/Acetic Acid72
Triphenylphosphine (TPP)75

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Solanesol
  • Dissolution: Dissolve solanesol (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is complete when the solanesol spot disappears. A blue color in the solution, indicating excess ozone, can also be used as an indicator of completion.

  • Purging: After the reaction is complete, bubble nitrogen or argon gas through the solution to remove any excess ozone.

  • Reductive Work-up: Add a reducing agent (e.g., dimethyl sulfide, 2 equivalents) to the solution at -78 °C. Allow the mixture to slowly warm to room temperature and stir for several hours.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to isolate this compound.

Protocol 2: HPLC Analysis of this compound and Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: Due to the lack of a chromophore in this compound and its impurities, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection.

Protocol 3: GC-MS Analysis of this compound and Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless injection at 280 °C.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min and hold for 10 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 650.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis start Start: Solanesol dissolution Dissolve in CH2Cl2 start->dissolution cooling Cool to -78°C dissolution->cooling ozonolysis Bubble O3 cooling->ozonolysis purging Purge with N2 ozonolysis->purging workup Reductive Work-up (DMS) purging->workup extraction Aqueous Work-up & Extraction workup->extraction crude Crude Product extraction->crude purification Column Chromatography product Pure this compound purification->product crude->purification hplc HPLC Analysis crude->hplc gcms GC-MS Analysis crude->gcms purity_check Purity & Impurity Profile hplc->purity_check gcms->purity_check

Caption: Workflow for the synthesis and analysis of this compound.

impurity_formation cluster_ozonolysis Ozonolysis (O3, -78°C) cluster_products Reductive Work-up Products solanesol Solanesol ozonide Molozonide Intermediate solanesol->ozonide cleavage Retro-1,3-dipolar cycloaddition ozonide->cleavage carbonyl_oxide Carbonyl Oxide (Criegee Intermediate) cleavage->carbonyl_oxide carbonyl Aldehyde/Ketone cleavage->carbonyl This compound This compound (Desired Product) carbonyl_oxide->this compound isoprenoid_acetones Isoprenoid Acetones carbonyl_oxide->isoprenoid_acetones aldehydes ω-hydroxyisoprenoid acetaldehydes carbonyl_oxide->aldehydes oxoaldehydes Isoprenoid oxoaldehydes carbonyl_oxide->oxoaldehydes carbonyl->this compound carbonyl->isoprenoid_acetones carbonyl->aldehydes carbonyl->oxoaldehydes

Caption: Impurity formation pathway in this compound synthesis.

troubleshooting_logic start Problem with Synthesis low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_issue Work-up Issue? low_yield->workup_issue increase_o3 Increase O3 time/flow incomplete_rxn->increase_o3 Yes check_reductant Check reductant amount/time workup_issue->check_reductant Yes acid_impurities Carboxylic Acids Present? high_impurities->acid_impurities other_carbonyls Other Carbonyls High? high_impurities->other_carbonyls use_reductive_workup Ensure Reductive Work-up acid_impurities->use_reductive_workup Yes optimize_purification Optimize Chromatography other_carbonyls->optimize_purification Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Benzophenone Experimental Protocol & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving Benzophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate a smoother research process.

Troubleshooting Common Experimental Issues

Encountering unexpected results is a common part of the experimental process. This section provides guidance on how to troubleshoot and resolve issues that may arise during your work with Benzophenone.

Problem: Low or No Product Yield in Synthesis

If you are synthesizing Benzophenone or a derivative and experiencing low or no yield, consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and quality of your starting materials and reagents. Impurities can interfere with the reaction.[1]

  • Reaction Conditions:

    • Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions may require heating to proceed efficiently.[1]

    • Concentration: Running the reaction at a higher concentration might improve the yield.[1]

    • Catalyst: Ensure the correct amount of catalyst is used and that it has not degraded.[1]

    • Solvent: The choice of solvent is critical. Ensure it is dry and appropriate for the reaction.[2]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Reactions left for too long can lead to product decomposition.[1]

  • Mixing: Ensure vigorous and effective stirring, as poor mixing can lead to lower yields.[1]

  • Work-up Procedure: Product may be lost during the extraction and purification steps. Check for product solubility in the aqueous layer and ensure filtration media is not retaining your product.[3]

Problem: Inconsistent Results in Biological Assays

Variability in biological assay results can be frustrating. Here are some factors to investigate:

  • Compound Stability: Benzophenone is generally stable, but its derivatives might be sensitive to light, temperature, or pH.[4] Ensure proper storage in a cool, dry, dark place.[4]

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

  • Assay Conditions:

    • Compound Concentration: Verify the accuracy of your serial dilutions.

    • Incubation Time: Optimize the incubation time for the specific assay and cell line.

    • Controls: Always include appropriate positive and negative controls to validate your assay.[5]

  • Reagent Quality: Ensure all media, sera, and assay reagents are of high quality and not expired.

Frequently Asked Questions (FAQs)

General

  • What is Benzophenone? Benzophenone is an organic compound with the formula (C₆H₅)₂CO. It consists of a ketone group attached to two phenyl groups.[6] Substituted benzophenones are widely used in sunscreens and other personal care products to protect from UV radiation.[6]

  • What are the main biological activities of Benzophenone and its derivatives? Benzophenone and its derivatives exhibit a wide range of biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic (anticancer) effects.[7][8] They are also known to have endocrine-disrupting properties.[9][10]

  • How should Benzophenone be stored? Store Benzophenone in a tightly closed container in a cool, dry place away from strong oxidizing and reducing agents.[4]

Synthesis & Characterization

  • What are common methods for synthesizing Benzophenone? Common laboratory synthesis methods include the Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst like aluminum chloride.[2] Industrial production often involves the copper-catalyzed oxidation of diphenylmethane with air.[2]

  • My crude NMR of synthesized Benzophenone looks messy. What should I do? A crude Nuclear Magnetic Resonance (NMR) spectrum can sometimes be misleading due to the presence of residual solvents or reagents.[3] It is recommended to purify the product first (e.g., by recrystallization or column chromatography) and then acquire the NMR spectrum of the purified compound.

Biological Assays

  • Which cell lines are commonly used to test the anticancer activity of Benzophenone derivatives? Studies have used various human cancer cell lines, including HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MDA-MB-231 (breast cancer), and SW480 (colon cancer).[11]

  • What types of assays are used to evaluate the biological activity of Benzophenone? A variety of biochemical and cell-based assays are employed. These include:

    • Cytotoxicity assays: To determine the concentration at which a compound is toxic to cells (e.g., MTT assay).

    • Enzymatic assays: To measure the effect of the compound on enzyme activity (e.g., kinase assays, protease assays).[12]

    • Receptor binding assays: To determine if the compound binds to a specific receptor (e.g., estrogen receptor binding assays).[12]

    • Antioxidant assays: Such as DPPH and ABTS radical scavenging assays.[13]

Data Summary

Table 1: Physical and Chemical Properties of Benzophenone

PropertyValueReference
Molecular FormulaC₁₃H₁₀O
Molar Mass182.22 g/mol
Melting Point49 °C[14]
Boiling Point305 °C[14]
Solubility in Water0.14 g/L at 25 °C[15]
Log P (octanol/water)3.18[15]

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Benzophenone Derivatives against Various Cancer Cell Lines [11]

CompoundHL-60SMMC-7721A-549MDA-MB-231SW480
Compound 1>400.261.139.970.99
Compound 216.481.5510.32>4013.56
Compound 311.21>402.503.777.61
Compound 4>40>4010.1919.02>40
Compound 6>40>4025.4311.6329.07
Compound 81.831.021.256.130.51
Compound 91.210.801.545.650.93
Doxorubicin0.150.890.430.760.45

Key Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol describes a common laboratory-scale synthesis of Benzophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzoyl chloride

  • Benzene (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • To the round-bottom flask, add anhydrous aluminum chloride and anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride from the dropping funnel to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with stirring.

  • Once the reaction is complete (monitor by TLC), carefully pour the reaction mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Benzophenone by recrystallization (e.g., from ethanol/water).

Protocol 2: General Procedure for DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant activity of Benzophenone derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Benzophenone derivative (test compound) at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound.

  • Add the DPPH solution to each well.

  • As a control, use methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Activity Assay s1 Reactants (Benzene, Benzoyl Chloride) s2 Friedel-Crafts Acylation s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Pure Benzophenone s4->s5 b1 Prepare Compound Solutions s5->b1 Characterized Compound b3 Treatment b1->b3 b2 Cell Culture b2->b3 b4 Incubation b3->b4 b5 Data Acquisition (e.g., Plate Reader) b4->b5 b6 Data Analysis (e.g., IC50) b5->b6 signaling_pathway BP1 Benzophenone-1 (BP-1) ERa Estrogen Receptor α (ERα) BP1->ERa Binds & Activates BetaCatenin β-catenin ERa->BetaCatenin Triggers Interaction Nucleus Nucleus BetaCatenin->Nucleus Translocation Wnt Wnt/β-catenin Signaling Activation Nucleus->Wnt Activation Proliferation Cell Proliferation & Metastasis Wnt->Proliferation troubleshooting_logic cluster_troubleshoot Troubleshooting Steps start Experiment Fails q1 Is this the first time? start->q1 a1_yes Repeat Experiment (Check for human error) q1->a1_yes Yes a2_yes Begin Systematic Troubleshooting q1->a2_yes No q2 Did it fail again? a1_yes->q2 a2_no Proceed with protocol q2->a2_no No q2->a2_yes Yes t1 Check Reagent Quality & Purity a2_yes->t1 t2 Verify Reaction Conditions (T, t, C) a2_yes->t2 t3 Analyze Controls (Positive & Negative) a2_yes->t3 t4 Review Protocol Steps a2_yes->t4

References

Validation & Comparative

Comparative Analysis of Bombiprenone's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Bombiprenone, a naturally occurring benzophenone, against other relevant compounds. The information is compiled from preclinical studies and presented to aid in research and drug development efforts.

Executive Summary

This compound, isolated from Garcinia oligantha, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide compares its cytotoxic, anti-inflammatory, and antioxidant activities with other benzophenone derivatives and standard drugs. The underlying mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways, are also explored. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key assays.

Data Presentation

Table 1: Comparative Cytotoxic Activity (IC₅₀, µM)
Compound/DrugHeLa (Cervical Cancer)HepG-2 (Liver Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A-549 (Lung Cancer)SMMC-7721 (Hepatocarcinoma)SW480 (Colon Cancer)
This compound 5.04 - 21.55[1]5.04 - 21.55[1]5.04 - 21.55[1]3.77[2]---
Benzophenone Derivative 1----0.82[2]0.26[2]0.99[2]
Benzophenone Derivative 8---6.13[2]3.92[2]1.02[2]0.51[2]
Benzophenone Derivative 9---5.65[2]4.61[2]0.80[2]0.93[2]
Cisplatin (Standard)---->27.86[2]--

Note: A lower IC₅₀ value indicates higher cytotoxic activity.

Table 2: Comparative Anti-inflammatory Activity
Compound/DrugAssayTargetIC₅₀ (µM)
This compound --Data not available
Benzophenone Glucoside 4COX-1 InhibitionCOX-1>100[3]
Benzophenone Glucoside 4COX-2 InhibitionCOX-210.9[3]
4-hydroxy-4'-methoxybenzophenone (5)COX-1 InhibitionCOX-16.2[3]
4-hydroxy-4'-methoxybenzophenone (5)COX-2 InhibitionCOX-20.9[3]
Ketoprofen (Standard)COX-1 InhibitionCOX-10.4[3]
Ketoprofen (Standard)COX-2 InhibitionCOX-21.4[3]

Note: Some benzophenone derivatives show selective inhibition of COX-2, a key target in anti-inflammatory drug development.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
Compound/DrugIC₅₀ (µg/mL)
This compound Data not available
Xanthochymol (from G. celebica)2.33 ± 0.06[4]
CH₂Cl₂ extract of G. celebica7.45 ± 0.04[4]
Ascorbic Acid (Standard)-

Note: Lower IC₅₀ values indicate stronger antioxidant activity.

Signaling Pathway Modulation

Benzophenones, including likely this compound, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Upon stimulation by various signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzophenone derivatives have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound (Proposed Inhibition) This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is a hallmark of many cancers. Benzophenone-3 has been shown to affect the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation This compound This compound (Potential Modulation) This compound->Raf Modulation? TF Transcription Factors ERK_nuc->TF Activation Genes Gene Expression (Proliferation, Survival) TF->Genes

Potential modulation of the MAPK pathway by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Assay (COX Inhibition Assay)

Objective: To determine the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., ketoprofen) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Reaction: Add TMPD and measure the absorbance at 590 nm over time.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This compound demonstrates significant potential as a cytotoxic agent against a range of cancer cell lines. While direct comparative data on its anti-inflammatory and antioxidant activities are still emerging, the broader class of benzophenones shows promise in these areas, often through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a more comprehensive comparative profile. The experimental protocols provided herein offer standardized methods for such future investigations.

References

Validating the Mechanism of Action of Osimertinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with earlier generation alternatives. It includes supporting experimental data, detailed protocols for mechanism of action (MoA) validation, and visualizations of key pathways and workflows.

Introduction to EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of Non-Small Cell Lung Cancers (NSCLC).[2][3][4] This discovery led to the development of targeted therapies known as EGFR Tyrosine Kinase Inhibitors (TKIs). These drugs competitively inhibit the ATP-binding site within the EGFR kinase domain, blocking downstream signaling pathways like PI3K/Akt and Ras/Raf/MAPK, thereby inhibiting cancer cell growth.[2][5][6]

However, the efficacy of early-generation TKIs is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[7][8] Osimertinib (AZD9291) is a third-generation, irreversible EGFR TKI designed specifically to overcome this resistance mechanism while maintaining high potency against the initial activating mutations.[7][9][10]

Comparative Mechanism of Action: Osimertinib vs. Alternatives

The primary distinction between the three generations of EGFR inhibitors lies in their binding mechanism, target specificity, and effectiveness against resistance mutations.

  • First-Generation EGFR TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[11][12][13] They are effective against common sensitizing mutations such as exon 19 deletions (del19) and the L858R substitution in exon 21.[14][15] However, the T790M resistance mutation increases the ATP affinity of the receptor, rendering these reversible inhibitors less effective.[16]

  • Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue in the EGFR kinase domain, leading to a more sustained blockade.[11][17][18] They are pan-ErbB family inhibitors, acting on EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[17][19][20] While this broader activity can be potent, these drugs are still largely ineffective against the T790M mutation and may have increased toxicity due to their less selective nature.[21][22]

  • Third-Generation EGFR TKI (Osimertinib): Osimertinib is an irreversible inhibitor that also forms a covalent bond with the Cys797 residue in the ATP-binding site.[8][9] It was specifically designed to be a potent inhibitor of both EGFR-sensitizing mutations (del19, L858R) and the T790M resistance mutation.[9][23][24] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to a more favorable tolerability profile compared to earlier-generation TKIs.[25][26]

Table 1: Comparison of EGFR Inhibitor Generations

Feature First-Generation (Gefitinib, Erlotinib) Second-Generation (Afatinib) Third-Generation (Osimertinib)
Binding Type Reversible Irreversible (Covalent) Irreversible (Covalent)
Primary Targets EGFR (ErbB1) ErbB Family (EGFR, HER2, HER4) Mutant EGFR (Sensitizing & T790M)
Activity vs. T790M Ineffective Ineffective Highly Effective

| Selectivity | Selective for EGFR over other kinases | Broad ErbB Family Inhibition | Highly selective for mutant EGFR over WT-EGFR |

Quantitative Performance Data

The efficacy of EGFR inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. A lower IC50 value indicates higher potency. The data below summarizes the differential activity of Osimertinib and its predecessors against cell lines with various EGFR mutation statuses.

Table 2: Comparative IC50 Values (nM) of EGFR Inhibitors in NSCLC Cell Lines

Compound PC-9 (Exon 19 del) H1975 (L858R + T790M) A549 (WT-EGFR)
Gefitinib (1st Gen) 10 - 20 > 5,000 > 10,000
Afatinib (2nd Gen) 1 - 5 > 250 ~ 10

| Osimertinib (3rd Gen) | 10 - 25 | 10 - 20 | > 500 |

Data are approximate values synthesized from multiple preclinical studies for comparative purposes.[9][27] Osimertinib demonstrates potent inhibition of both sensitizing (PC-9) and T790M-resistant (H1975) mutant cell lines, while showing significantly less activity against wild-type EGFR cells (A549), highlighting its selectivity.[9]

Key Experimental Protocols for MoA Validation

Validating the mechanism of action for a kinase inhibitor like Osimertinib involves a series of experiments progressing from direct enzyme inhibition to cellular effects.

  • Objective: To measure the direct inhibitory activity of the compound on purified EGFR kinase.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine recombinant human EGFR protein (either WT, L858R, or L858R/T790M variants) with a specific kinase buffer.

    • Inhibitor Addition: Add the test compound (e.g., Osimertinib) across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

    • Initiate Reaction: Add a fixed concentration of ATP and a peptide substrate (e.g., poly-Glu-Tyr). Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).

    • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

  • Objective: To confirm that the compound inhibits EGFR autophosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: Seed NSCLC cells with known EGFR status (e.g., H1975) in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation: To reduce basal signaling, incubate cells in a serum-free medium for 12-24 hours.

    • Inhibitor Treatment: Treat the cells with various concentrations of the test compound for 2-4 hours.

    • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation (a non-stimulated control should be included).

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

    • Detection & Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify band intensity to determine the ratio of p-EGFR to total EGFR at each inhibitor concentration.

  • Objective: To measure the effect of EGFR inhibition on the proliferation and viability of cancer cells.

  • Methodology:

    • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a predetermined density.

    • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

    • Viability Measurement: Quantify the number of viable cells using a suitable reagent. Common methods include:

      • MTT/XTT Assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

    • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K T790M T790M Mutation (Resistance) EGFR->T790M develops RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gen12 1st/2nd Gen TKIs (Gefitinib, Afatinib) Gen12->EGFR Inhibits (Reversible/ Irreversible) Osimertinib 3rd Gen TKI (Osimertinib) Osimertinib->T790M Inhibits (Irreversible) T790M->Gen12 Blocks Inhibition

Caption: EGFR signaling pathways and points of TKI inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo & Preclinical A Target Identification (e.g., Mutant EGFR) B Biochemical Kinase Assay (Determine IC50 on purified enzyme) A->B C Select Cell Lines (WT, Sensitizing, Resistant) B->C Proceed if potent and selective D Cellular Phosphorylation Assay (Western Blot for p-EGFR) C->D E Cell Viability/Proliferation Assay (Determine GI50) D->E F Xenograft Tumor Models (Evaluate in vivo efficacy) E->F Proceed if active in cells G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Toxicology Studies G->H

Caption: Experimental workflow for validating inhibitor MoA.

TKI_Comparison cluster_mutations EGFR Mutations Gen1 First Generation Gefitinib, Erlotinib Reversible Binding Sensitizing Sensitizing (del19, L858R) Gen1->Sensitizing Effective Resistance Resistance (T790M) Gen1->Resistance Ineffective Gen2 Second Generation Afatinib Irreversible Binding Pan-ErbB Target Gen2->Sensitizing Effective Gen2->Resistance Ineffective Gen3 Third Generation Osimertinib Irreversible Binding Mutant Selective Gen3->Sensitizing Effective Gen3->Resistance Effective

Caption: Logical comparison of EGFR inhibitor generations.

References

Unraveling the Efficacy of Bombiprenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no compound explicitly named "Bombiprenone" with associated efficacy data could be identified. It is possible that "this compound" may be a trivial name, a synonym for a compound known by a different chemical identifier, or a compound that has not been extensively studied and reported in publicly accessible databases. The initial association of this compound with the marine sponge Tsitsikamma favus led to the identification of several other bioactive compounds from this organism, primarily pyrroloiminoquinone alkaloids such as tsitsikammamines and discorhabdins, which are known for their cytotoxic properties. [1][2][3][4][5]

Given the absence of data for "this compound," this guide will instead provide a comparative overview of a closely related and well-researched class of compounds: polyisoprenylated benzophenones . The "prenone" suffix in the requested topic suggests a prenylated ketone structure, making this class of compounds a relevant and informative alternative for researchers, scientists, and drug development professionals.

Polyisoprenylated benzophenones are a diverse group of natural products, primarily isolated from plants of the Clusiaceae family, with a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects.[6][7][8] This guide will compare the efficacy of representative polyisoprenylated benzophenones against other known compounds in these therapeutic areas.

Comparative Efficacy of Polyisoprenylated Benzophenones

This section will focus on the comparative efficacy of two representative polyisoprenylated benzophenones, Guttiferone K and Oblongifolin C, based on available in vitro studies.

Anticancer Activity

Polyisoprenylated benzophenones have demonstrated significant potential as anticancer agents. Their efficacy is often compared to standard chemotherapeutic drugs.

Table 1: Comparative Cytotoxicity of Guttiferone K and Oblongifolin C vs. Doxorubicin

CompoundCell LineIC50 (µM)Reference
Guttiferone KCaco-2 (Colon Cancer)20[9]
Oblongifolin CCaco-2 (Colon Cancer)20[9]
DoxorubicinVarious Cancer Cell Lines~0.05 - 2Varies by cell line

Note: The IC50 value for Doxorubicin is an approximate range as it varies significantly depending on the cancer cell line.

P-glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Some polyisoprenylated benzophenones have been shown to inhibit P-gp, which could make them valuable as adjuvants in chemotherapy.

Table 2: Comparative P-glycoprotein Inhibition by Guttiferone K and Oblongifolin C vs. Verapamil

CompoundAssayEffectReference
Guttiferone KCalcein-AM uptake in Caco-2 cellsP-gp Inhibition[9]
Oblongifolin CCalcein-AM uptake in Caco-2 cellsPotent P-gp Inhibition[9]
VerapamilCalcein-AM uptake in Caco-2 cellsP-gp Substrate/Inhibitor (Positive Control)[9]

At a concentration of 20 µM, oblongifolin C demonstrated a more potent inhibition of P-gp compared to guttiferone K.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., Caco-2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., Guttiferone K, Oblongifolin C) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

P-glycoprotein (P-gp) Function Assay (Calcein-AM Uptake Assay)

Objective: To assess the ability of compounds to inhibit the function of the P-gp efflux pump.

Methodology:

  • Caco-2 cells, which express P-gp, are seeded in 96-well plates.

  • The cells are pre-incubated with the test compounds (e.g., Guttiferone K, Oblongifolin C) or a known P-gp inhibitor (e.g., Verapamil) for a defined period.

  • Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases, is added to the wells.

  • The plate is incubated to allow for Calcein-AM uptake and conversion.

  • The intracellular fluorescence of calcein is measured using a fluorescence microplate reader.

  • Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux of calcein.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Anticancer Activity of Polyisoprenylated Benzophenones

The anticancer activity of polyisoprenylated benzophenones is believed to involve the induction of apoptosis and autophagy.[9] The exact signaling pathways can vary, but they often converge on key regulators of cell death and survival.

anticancer_pathway ppb Polyisoprenylated Benzophenones stress Cellular Stress (e.g., ER Stress) ppb->stress akt_mtor Akt/mTOR Pathway (Inhibition) ppb->akt_mtor apoptosis Apoptosis Induction stress->apoptosis autophagy Autophagy Induction akt_mtor->autophagy cell_death Cancer Cell Death apoptosis->cell_death autophagy->cell_death pgp_workflow start Start seed_cells Seed Caco-2 cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with test compounds (Guttiferone K, Oblongifolin C) and control (Verapamil) seed_cells->pre_incubate add_calcein Add Calcein-AM pre_incubate->add_calcein incubate Incubate for Calcein-AM uptake and conversion add_calcein->incubate measure Measure intracellular fluorescence incubate->measure analyze Analyze data: Compare fluorescence to controls measure->analyze end End analyze->end

References

Cross-Validation of Analytical Methods for Isoprenoid Compounds: A Comparative Guide Using Benzophenone as a Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and product quality. This guide provides a comprehensive cross-validation comparison of common analytical techniques for the quantification of isoprenoid compounds, using the well-characterized molecule, Benzophenone, as a surrogate for the novel compound "Bombiprenone" due to the current lack of specific public data on the latter.

This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection and validation of the most appropriate methods for your research and development needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline, directly impacting the accuracy and reliability of quantitative results. Here, we compare three widely used analytical techniques for the quantification of organic compounds like Benzophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

ParameterHPLC-UVGC-MSUHPLC-MS/MS
Limit of Detection (LOD) 2 ng/g[1]60 ng/g[1]0.001 - 0.5 ng/g[1]
Limit of Quantitation (LOQ) 50 ng/g[1]-1–50 μg kg−1[2]
Linearity (r²) > 0.99[3]-> 0.997[1]
Recovery (%) 74%[1]-71% - 119%[1]
Precision (RSD %) --Intraday: 1.4%–20.8%, Interday: 3.2%–23.9%[4]
Analysis Time < 13 min (for 17 compounds)[2]-< 13 min (for 17 compounds)[2]
Sample Preparation Solvent Extraction, Solid-Phase Extraction (SPE)[4][5]Pressurized Liquid Extraction (PLE)[1]Fast Pesticide Extraction (FaPEx), dSPE[1][2]
Matrix Effect --< 30% (up to 55% in complex matrices)[2]

Table 1: Comparison of Analytical Method Performance for Benzophenone Quantification. This table summarizes the key performance parameters of different analytical methods used for the quantification of Benzophenone, providing a basis for method selection based on sensitivity, accuracy, and precision requirements.

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible and reliable analytical results. The following sections provide step-by-step methodologies for the sample preparation and analysis of Benzophenone using HPLC-UV, GC-MS, and UHPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained benzophenones with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Quantification: Based on a calibration curve generated from standard solutions of Benzophenone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Pressurized Liquid Extraction (PLE)

  • Sample Preparation: Mix 5 g of the homogenized solid sample with a drying agent like diatomaceous earth.

  • Extraction Cell: Pack the mixture into a stainless-steel extraction cell.

  • Extraction Conditions: Perform the extraction using an automated PLE system with the following parameters:

    • Solvent: Dichloromethane.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 10 min (2 cycles).

  • Concentration: Concentrate the collected extract to 1 mL under a gentle stream of nitrogen.

  • Cleanup: (Optional) Perform a cleanup step using a silica gel solid-phase extraction (SPE) cartridge if high matrix interference is expected.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Quantification: Based on the abundance of a characteristic ion of Benzophenone (e.g., m/z 105 or 182).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Sample Preparation: Dispersive Solid-Phase Extraction (dSPE) with EMR-Lipid Sorbent

  • Initial Extraction: Extract 10 g of the sample with 10 mL of acetonitrile by vigorous shaking.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake, and centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing an Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent.

  • Vortex and Centrifuge: Vortex the tube for 1 min and centrifuge.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection.

UHPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Benzophenone for quantification and confirmation.

Methodology Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis Condition Condition C18 Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Figure 1: HPLC-UV Analytical Workflow. This diagram illustrates the key steps involved in the analysis of Benzophenone using Solid-Phase Extraction for sample preparation followed by High-Performance Liquid Chromatography with UV detection.

GCMS_Workflow cluster_prep Sample Preparation (PLE) cluster_analysis GC-MS Analysis Prepare Prepare Sample & Pack Cell Extract Pressurized Liquid Extraction Prepare->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC Concentrate->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Quantify Quantification Detect->Quantify

Figure 2: GC-MS Analytical Workflow. This diagram outlines the process for analyzing Benzophenone using Pressurized Liquid Extraction for sample preparation followed by Gas Chromatography-Mass Spectrometry.

UHPLCMSMS_Workflow cluster_prep Sample Preparation (dSPE) cluster_analysis UHPLC-MS/MS Analysis Extract Acetonitrile Extraction SaltOut Salting Out Extract->SaltOut Cleanup Dispersive SPE Cleanup SaltOut->Cleanup Filter Filter Supernatant Cleanup->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Figure 3: UHPLC-MS/MS Analytical Workflow. This diagram details the steps for Benzophenone analysis using a fast and efficient dispersive Solid-Phase Extraction method followed by highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Conclusion

The choice of an analytical method for the quantification of compounds such as "this compound" or the model compound Benzophenone is a multifaceted decision that depends on the specific requirements of the study.

  • UHPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][2][4]

  • HPLC-UV provides a robust and cost-effective solution for routine analysis where high sensitivity is not the primary concern.[3]

  • GC-MS is a powerful technique, particularly for volatile and semi-volatile compounds, and can provide excellent separation and identification capabilities.[1]

By presenting this comparative data and the detailed protocols, this guide aims to empower researchers to make informed decisions in their analytical method development and validation processes, ultimately contributing to the generation of high-quality, reliable scientific data.

References

Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of bombiprenone and its analogs is currently limited in publicly available research. However, to provide a valuable comparative guide for researchers and drug development professionals, this report will focus on the well-studied benzophenone scaffold, a core structural element in many biologically active compounds. This guide will objectively compare the performance of various benzophenone derivatives, providing supporting experimental data, detailed methodologies, and visualizations of key concepts.

The benzophenone core, consisting of a diphenyl ketone, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The versatility of the benzophenone scaffold allows for systematic modifications of its aryl rings, leading to the optimization of its pharmacological properties.

Comparison of Anticancer Activity of Benzophenone Derivatives

The anticancer activity of various benzophenone analogs has been extensively studied. The following table summarizes the in vitro cytotoxic effects of selected derivatives against different cancer cell lines.

CompoundModificationsCancer Cell LineIC50 (µM)Reference
Compound 9d Methyl, chloro, and fluoro group substitutions on the benzophenone ringA549, HeLa, MCF-7Not explicitly stated, but identified as the most potent[1]
Compound 16j 4-fluorobenzophenone derivative of a diketopiperazineHT-290.0005[2]
Unnamed Analog 2-hydroxybenzophenone derivativeMDA-MB-231, T47-D, PC312.09 - 26.49[3]
Compound 45 Benzophenone linked to a stavudine derivativeHeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77[4]
Para-fluoro analog Para-fluoro substitutionNot specified0.19 (for IL-6 inhibition)[4]

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial for the biological activity of benzophenone derivatives:

  • Halogenation: The addition of halogen atoms such as fluorine, chlorine, or bromine to the benzophenone ring has been shown to significantly increase anticancer activity. This is likely due to the formation of halogen bonds, which can enhance binding affinity to target proteins.

  • Substituent Position: The position of substituents on the phenyl rings plays a critical role in determining potency. For instance, a 4-fluoro substitution has been associated with potent activity.[2][4]

  • Hybrid Molecules: Linking the benzophenone scaffold with other pharmacologically active moieties, such as diketopiperazines or nucleoside analogs, can lead to highly potent compounds with novel mechanisms of action.[2][4]

  • Amine-containing analogs: The introduction of amine-containing side chains has been explored for anti-inflammatory properties, with some compounds showing potent inhibition of TNF-α and IL-6.[4]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and comparing SAR data. Below are detailed protocols for key experiments commonly used in the evaluation of benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (benzophenone derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or a control (e.g., colchicine) is prepared.

  • Polymerization Induction: The reaction is initiated by warming the mixture to 37°C.

  • Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time at 340 nm in a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of treated samples with those of controls.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological data and experimental processes.

SAR_Benzophenone cluster_scaffold Benzophenone Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold Benzophenone Core Halogenation Halogenation (F, Cl, Br) Scaffold->Halogenation Addition of halogens Hydroxylation Hydroxylation (-OH) Scaffold->Hydroxylation Addition of hydroxyl groups Amine_Side_Chains Amine Side Chains Scaffold->Amine_Side_Chains Introduction of amine chains Hybridization Hybridization with other moieties Scaffold->Hybridization Coupling with other molecules Increased_Anticancer Increased Anticancer Activity Halogenation->Increased_Anticancer Increased_Anti_inflammatory Increased Anti-inflammatory Activity Amine_Side_Chains->Increased_Anti_inflammatory Enhanced_Potency Enhanced Potency & Novel MoA Hybridization->Enhanced_Potency

Caption: Structure-activity relationships of benzophenone derivatives.

Experimental_Workflow Start Start: Synthesized Benzophenone Analogs In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Identify_Lead Identify Lead Compounds (Low IC50) In_Vitro_Screening->Identify_Lead Mechanism_of_Action Mechanism of Action Studies Identify_Lead->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Identify_Lead->In_Vivo_Studies Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Kinase_Assay Kinase Inhibition Assay Mechanism_of_Action->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Mechanism_of_Action->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

Caption: A typical workflow for the preclinical evaluation of novel benzophenone analogs.

References

A Comparative Analysis of In Vitro and In Vivo Studies on Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Bombiprenone" did not yield any relevant scientific literature. This guide proceeds under the assumption that the intended topic of interest is "Benzophenone," a widely studied compound with a significant body of in vitro and in vivo research.

This guide provides a comprehensive comparison of in vitro and in vivo studies on Benzophenone and its derivatives, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's performance in various experimental settings, present quantitative data in a structured format, describe experimental methodologies, and visualize key biological pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Benzophenone and its derivatives, offering a comparative overview of their biological activities and toxicological profiles.

Table 1: In Vitro Toxicity and Activity of Benzophenone Derivatives

CompoundAssay TypeEndpointCell Line/OrganismResultReference
BP-2Tyrosinase InhibitionEC50Mushroom Tyrosinase19.7 µM[1]
BP-1Estrogenic ActivityERα AgonismYeast-based AssayAgonistic activity observed[2]
BP-1Gene RegulationGene ExpressionSKOV3 Ovarian Cancer CellsDownregulates ZO-1 to 78.0 ± 10.1%[2]
BP-1Gene RegulationGene ExpressionSKOV3 Ovarian Cancer CellsUpregulates MMP9 to 144.1 ± 29.7%[2]
BP-1Cell ProliferationProliferation AssaySKOV3 Ovarian Cancer Cells1.03-1.83 fold increase[2]

Table 2: In Vivo Toxicity of Benzophenone Derivatives in Aquatic Organisms

CompoundOrganismExposure DurationEndpointConcentrationResultReference
BP-2Medaka Larvae96 hoursAcute Mortality (LC50)18.43 µMLeast toxic among tested BPs[1]
BP-3Medaka Larvae96 hoursAcute Mortality (LC50)4.10 µMMore toxic than BP-2[1]
BP-8Medaka Larvae96 hoursAcute Mortality (LC50)1.62 µMMost toxic among tested BPs[1]
BP-3Medaka Larvae24 hours - 7 daysLocomotion5 nMInduced hypoactivity[1]
BP-8Medaka Larvae24 hours - 7 daysLocomotion5 nMChanged swimming angles[1]
BP-2Zebrafish EmbryosNot SpecifiedMelanin FormationEnvironmentally relevant concentrationsSuppressed melanin formation[1]
BP-2Zebrafish EmbryosNot SpecifiedTyrosinase ActivityEnvironmentally relevant concentrationsSuppressed tyrosinase activity[1]

Table 3: In Vivo Bioconcentration and Effects of Benzophenone-3 in Fish

OrganismExposure ConcentrationDurationBioconcentration Factor (BCF)Observed EffectsReference
Cyprinus carpio (Carp)0.1 mg/L10 weeks39-160Moderate to high bioconcentration[3]
Cyprinus carpio (Carp)0.01 mg/L10 weeks33-156Moderate to high bioconcentration[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Tyrosinase Inhibition Assay

The in vitro inhibitory effect of Benzophenone-2 (BP-2) on mushroom tyrosinase activity was determined spectrophotometrically. The assay mixture typically contains a phosphate buffer, L-tyrosine as the substrate, and the test compound (BP-2) at various concentrations. The reaction is initiated by the addition of mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The concentration of BP-2 that inhibits 50% of the enzyme activity (EC50) is then calculated.[1]

In Vivo Zebrafish Embryo Melanin Formation Assay

To assess the effect of Benzophenone-2 (BP-2) on melanin synthesis in vivo, zebrafish embryos are exposed to varying concentrations of the compound in their rearing medium. Following a specific exposure period (e.g., up to 72 hours post-fertilization), the embryos are observed under a microscope to evaluate the degree of pigmentation. The suppression of melanin formation is quantified by image analysis, comparing the pigmentation in treated embryos to that of a control group.[1]

Cell Proliferation and Invasion Assays

The impact of Benzophenone-1 (BP-1) on the proliferation, migration, and invasion of human SKOV3 ovarian cancer cells was investigated. For proliferation assays, cells are seeded in multi-well plates and treated with different concentrations of BP-1 (10⁻⁹ to 10⁻⁶ M). Cell viability and proliferation are then measured using standard techniques such as the MTT assay. For migration and invasion assays, transwell chambers are utilized. Cells are placed in the upper chamber, and the lower chamber contains a chemoattractant. The number of cells that migrate or invade through the membrane is quantified after a set incubation period.[2]

Signaling Pathways and Mechanisms of Action

Benzophenone and its derivatives have been shown to interact with several cellular signaling pathways, leading to a range of biological effects.

Estrogen Receptor Alpha (ERα) and Wnt/β-catenin Signaling Pathway

Benzophenone-1 (BP-1) has been identified as an endocrine disruptor that can exert estrogenic effects. It binds to the ligand-binding domain of Estrogen Receptor Alpha (ERα), acting as an agonist. This activation of ERα by BP-1 can trigger a cascade of downstream events. In human ovarian cancer cells (SKOV3), BP-1 was shown to promote the interaction between ERα and β-catenin. This interaction leads to the translocation of β-catenin from the cytoplasm into the nucleus, where it can activate the Wnt/β-catenin signaling pathway. The aberrant activation of this pathway is associated with increased cell proliferation, migration, and invasion, as well as the regulation of epithelial-mesenchymal transition (EMT) markers.[2]

ERa_Wnt_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP1 Benzophenone-1 ERa ERα BP1->ERa Binds and Activates ERa_beta_catenin ERα-β-catenin Complex ERa->ERa_beta_catenin Interacts with beta_catenin_c β-catenin beta_catenin_c->ERa_beta_catenin beta_catenin_n β-catenin ERa_beta_catenin->beta_catenin_n Translocation Wnt_target_genes Wnt Target Genes beta_catenin_n->Wnt_target_genes Activates Transcription Proliferation Cell Proliferation, Migration, Invasion Wnt_target_genes->Proliferation Leads to

Caption: BP-1 mediated activation of ERα and Wnt/β-catenin signaling.

Experimental Workflow for Assessing Benzophenone Effects

The investigation of Benzophenone's biological effects often follows a multi-step workflow, starting from in vitro screening to more complex in vivo models. This allows for a comprehensive evaluation of its activity and potential toxicity.

experimental_workflow invitro_screening In Vitro Screening (e.g., Enzyme Assays, Cell Lines) invivo_aquatic In Vivo Aquatic Models (e.g., Zebrafish, Medaka) invitro_screening->invivo_aquatic data_analysis Data Analysis and Endpoint Measurement invitro_screening->data_analysis invivo_rodent In Vivo Rodent Models (e.g., Rats, Mice) invivo_aquatic->invivo_rodent invivo_aquatic->data_analysis invivo_rodent->data_analysis risk_assessment Human Health Risk Assessment data_analysis->risk_assessment

Caption: General experimental workflow for Benzophenone studies.

This guide highlights the multifaceted nature of Benzophenone research, underscoring the importance of integrating both in vitro and in vivo data for a thorough understanding of its biological implications. The presented data and pathways offer a foundation for further investigation and risk assessment in the fields of environmental science and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bombiprenone" is not described in the current scientific literature. This guide therefore provides a comparative toxicological analysis of structurally related and well-characterized naphthoquinone compounds, Menadione and Plumbagin. This information is intended to serve as a representative toxicological framework for this class of compounds.

This guide offers an objective comparison of the cytotoxic effects of Menadione and Plumbagin, supported by experimental data from peer-reviewed studies. Detailed methodologies for key toxicological assays are provided to facilitate reproducibility and further investigation.

Quantitative Toxicological Data

The cytotoxic effects of Menadione and Plumbagin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for these compounds in various cancer cell lines, as determined by the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)
Menadione A2780Ovarian Cancer2.6
DU-145Prostate Cancer9.86
A2058Melanoma13.4
Multidrug-Resistant LeukemiaLeukemia13.5 ± 3.6[1]
Parental LeukemiaLeukemia18 ± 2.4[1]
H4IIERat Hepatocellular Carcinoma25[2]
HepG2Human Hepatoblastoma13.7[2]
PaCa2Pancreatic Cancer6.2
HeLaCervical Cancer3.7
Plumbagin MOLT-3Acute Lymphoblastic Leukemia0.15 - 79.88
HepG2Hepatocellular Carcinoma0.27 - 14.67
HuCCA-1Cholangiocarcinoma0.15 - 1.55
A549Lung Carcinoma0.15 - 1.55

Mechanism of Action: Quinone-Induced Cell Death

The primary mechanism of toxicity for many quinone compounds involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death). The signaling pathway diagram below illustrates this process.

Quinone_Toxicity_Pathway cluster_cell Cell Quinone Quinone (e.g., Menadione, Plumbagin) Redox_Cycling Redox Cycling Quinone->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Mitochondria Mitochondria ROS->Mitochondria induces mitochondrial damage Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quinone-Induced Apoptotic Signaling Pathway

Experimental Protocols

Detailed methodologies for the key assays used to determine the toxicological profile of quinone compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with the test compound as described for the MTT assay.[6]

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]

  • Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with PBS.[6]

  • Fluorescence Measurement: Add 500 µL of PBS to each well.[6] The fluorescence can be measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[6]

  • Data Normalization: The fluorescence intensity can be normalized to the protein concentration in each well, determined by an assay such as the Bradford assay.[6]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Protocol:

  • Cell Fixation and Permeabilization:

    • For adherent cells, wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[7]

  • Positive Control (Optional): To induce DNA strand breaks, treat some cells with DNase I.[7]

  • TUNEL Reaction:

    • Equilibrate the cells with TdT reaction buffer for 10 minutes.

    • Prepare the TdT reaction cocktail containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or EdUTP).

    • Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[7]

  • Detection:

    • If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.

    • If using EdUTP, detect using a click chemistry reaction with a fluorescent azide.[7]

  • Counterstaining and Imaging: Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342.[7] Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro toxicological assessment of a compound.

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assessment Workflow start Start cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture compound_prep Compound Preparation (Stock solution and serial dilutions) cell_culture->compound_prep cell_seeding Cell Seeding (96-well or 24-well plates) compound_prep->cell_seeding treatment Compound Treatment (Incubate for a defined period) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ros_assay ROS Detection Assay (e.g., DCFH-DA) treatment->ros_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay data_analysis Data Analysis (Calculate IC50, quantify fluorescence) viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Typical Experimental Workflow for Cytotoxicity Assessment

References

Benchmarking Benzophenone Performance in Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Benzophenone's performance in its primary applications as a UV filter and a photoinitiator. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and experimental design. This document assumes the query "Bombiprenone" was a typographical error for the well-researched compound, Benzophenone.

Executive Summary

Benzophenone and its derivatives are widely utilized organic compounds with significant applications in industrial and consumer products. As a UV filter, it provides broad-spectrum protection against UV radiation, making it a common ingredient in sunscreens and a stabilizer in plastics. In industrial applications, it serves as a photoinitiator in UV curing processes for inks, coatings, and adhesives. However, concerns regarding its potential as an endocrine disruptor have led to scrutiny and further research into its biological effects. This guide benchmarks its performance against common alternatives and details the experimental protocols for its evaluation.

Data Presentation

Benzophenone as a UV Filter

Benzophenone-3 (Oxybenzone) is a frequently used derivative in sunscreens. Its performance is often compared with other UV filters like Avobenzone and Octocrylene.

Table 1: Comparison of UV Absorption Properties of Common Sunscreen Agents

UV FilterChemical ClassPrimary UV ProtectionPeak AbsorptionPhotostability
Benzophenone-3 (Oxybenzone) BenzophenonesUVB and short-wave UVA (UVA-2)~288 nm and ~350 nmRelatively stable
Avobenzone DibenzoylmethanesLong-wave UVA (UVA-1)~357 nmProne to photodegradation; requires stabilizers
Octocrylene CinnamatesUVB and short-wave UVA (UVA-2)~303 nmPhotostable; often used to stabilize Avobenzone
Ethylhexyl Triazone TriazineUVB~314 nmHighly photostable

Data compiled from multiple sources.[1][2][3][4]

Benzophenone as a Photoinitiator

Benzophenone is a Type II photoinitiator, meaning it requires a co-initiator (synergist), typically a tertiary amine, to efficiently initiate polymerization. Its performance can be evaluated by measuring the rate and degree of polymerization.

Table 2: Performance Data of Benzophenone as a Photoinitiator for UV Curing

Photoinitiator SystemMonomer SystemLight SourcePolymerization Rate (Rp)Final Conversion (%)
Benzophenone / Triethanolamine Epoxy Acrylate / TPGDAMercury UV LampHigh~70-80%
Dodecyl-benzophenone (DBP) / TEOA Epoxy Acrylate / TPGDAMercury UV LampHigher than Benzophenone at low loadingsHigher than Benzophenone at low loadings
Benzophenone-triphenylamine (BT3) / Iodonium salt / Amine AcrylatesLED@405 nmHigh77%

Data is illustrative and can vary based on specific formulations and experimental conditions.[5][6][7]

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a general method for assessing the SPF of a sunscreen formulation containing Benzophenone in a laboratory setting.

Objective: To determine the in vitro SPF of a sunscreen product by measuring its UV transmittance on a substrate.

Materials:

  • Sunscreen formulation containing Benzophenone

  • Polymethylmethacrylate (PMMA) plates

  • Spectrophotometer with an integrating sphere

  • UV radiation source (solar simulator)

  • Glycerol or other suitable blank

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and have a surface roughness suitable for sunscreen application.

  • Sample Application: Apply a uniform film of the sunscreen product onto the PMMA plate at a concentration of 1.3 mg/cm².[8]

  • Drying: Allow the film to dry completely in a dark place at a controlled temperature.

  • Blank Measurement: Measure the transmittance of an untreated, glycerol-coated PMMA plate.

  • Initial Transmittance Measurement: Measure the UV transmittance of the sunscreen-coated plate from 290 nm to 400 nm at 1 nm intervals before UV exposure.[9]

  • UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor.[9]

  • Post-Exposure Transmittance Measurement: Remeasure the UV transmittance of the irradiated sample.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum and the solar spectrum.[8][10]

Photo-Differential Scanning Calorimetry (Photo-DSC) for Photoinitiator Efficiency

This protocol details the use of Photo-DSC to evaluate the polymerization kinetics of a UV-curable formulation initiated by Benzophenone.

Objective: To measure the heat flow associated with the photopolymerization reaction to determine the rate and degree of conversion.

Materials:

  • UV-curable resin (e.g., acrylate or methacrylate-based)

  • Benzophenone photoinitiator

  • Co-initiator (e.g., triethanolamine)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) with a UV light source

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Prepare the photocurable formulation by mixing the resin, Benzophenone, and co-initiator in the desired proportions.

  • Sample Loading: Place a small, accurately weighed amount of the liquid sample (typically 1-5 mg) into an open aluminum DSC pan.[11]

  • Instrument Setup: Place the sample pan in the Photo-DSC cell. The instrument should be purged with an inert gas like nitrogen to minimize oxygen inhibition.[11]

  • Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C or 35°C).[11]

  • UV Irradiation: Once the baseline is stable, expose the sample to UV radiation of a specific intensity and wavelength range. The heat flow is recorded as a function of time.[12]

  • Data Analysis: The exothermic heat flow curve is used to determine key kinetic parameters:

    • Reaction Enthalpy (ΔH): The total area under the exotherm peak, which is proportional to the total degree of conversion.

    • Rate of Polymerization (Rp): Proportional to the heat flow (dq/dt). The peak of the exotherm corresponds to the maximum polymerization rate.[13]

    • Degree of Conversion: Calculated by comparing the heat evolved at a given time to the total theoretical heat of reaction for the monomer.

Yeast Estrogen Screen (YES) Assay for Endocrine Disruption Potential

This protocol provides a method to assess the estrogenic activity of Benzophenone, a key aspect of its endocrine disruption potential.

Objective: To determine if Benzophenone can activate the human estrogen receptor in a genetically modified yeast system.

Materials:

  • Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).

  • Growth medium for yeast.

  • Benzophenone test substance, dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • 17β-estradiol (positive control).

  • Solvent (negative control).

  • 96-well microtiter plates.

  • Chromogenic substrate (e.g., CPRG - Chlorophenol red-β-D-galactopyranoside).[14]

  • Spectrophotometer (plate reader).

Procedure:

  • Yeast Culture Preparation: Grow the recombinant yeast in the appropriate medium until it reaches the logarithmic growth phase.[14]

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of the Benzophenone test substance, the positive control (17β-estradiol), and the negative control (solvent).[14]

  • Yeast Inoculation: Add the prepared yeast culture to each well of the microtiter plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30-34°C) for a specified period (e.g., 18-52 hours).[14][15]

  • Lysis and Substrate Addition: After incubation, lyse the yeast cells (if required by the specific protocol) and add the chromogenic substrate CPRG. The β-galactosidase enzyme produced by the yeast in response to estrogenic activation will convert the yellow CPRG to a red/purple product.[16]

  • Colorimetric Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: The intensity of the color change is proportional to the estrogenic activity of the substance. Compare the dose-response curve of Benzophenone to that of the positive control to determine its relative estrogenic potency.

Mandatory Visualization

Experimental_Workflow_for_In_Vitro_SPF_Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis sub_prep Substrate Preparation (PMMA Plate) sample_app Sample Application (1.3 mg/cm²) sub_prep->sample_app Uniform Film initial_trans Initial Transmittance Measurement (290-400nm) sample_app->initial_trans Dried Sample uv_exp UV Exposure (Solar Simulator) initial_trans->uv_exp Pre-Irradiation Data post_trans Post-Exposure Transmittance Measurement uv_exp->post_trans Irradiated Sample spf_calc SPF Calculation post_trans->spf_calc Post-Irradiation Data

Caption: Workflow for In Vitro SPF Determination.

Photo_DSC_Experimental_Workflow prep Sample Preparation (Resin + Benzophenone + Co-initiator) load Sample Loading (1-5 mg in DSC Pan) prep->load setup Instrument Setup (Inert Atmosphere) load->setup equil Isothermal Equilibration setup->equil irrad UV Irradiation (Record Heat Flow) equil->irrad analysis Data Analysis (ΔH, Rp, Conversion) irrad->analysis

Caption: Photo-DSC Experimental Workflow.

MAPK_ERK_Signaling_Pathway ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk trans_factors Transcription Factors (e.g., Myc, CREB) erk->trans_factors response Cellular Response (Proliferation, Differentiation) trans_factors->response

Caption: Simplified MAPK/ERK Signaling Pathway.

References

Unraveling the Synthesis of Bombiprenone: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the synthesis of novel compounds, a thorough understanding of established and alternative synthetic routes is paramount. This guide aims to provide a comparative overview of the synthesis of "Bombiprenone," a polyisoprenylated benzophenone natural product. However, a comprehensive search of the scientific literature reveals that a compound explicitly named "this compound" has not been formally described or characterized.

The name "this compound" strongly suggests a polyisoprenylated benzophenone isolated from a plant of the Bombax genus, likely Bombax ceiba. Polyisoprenylated benzophenones are a well-known class of natural products with diverse biological activities. While numerous phytochemicals have been isolated from Bombax ceiba, a compound with the specific name "this compound" is not found in the current body of scientific literature.

This absence of a defined chemical structure for "this compound" precludes a detailed comparison of its synthetic methodologies. Without a known molecular structure, it is impossible to identify or propose specific synthetic pathways, detail experimental protocols, or provide quantitative data for comparison.

To proceed with a comparative analysis of "this compound" synthesis, the primary requirement is the elucidation of its chemical structure from a reliable scientific source. Once the structure is known, a targeted search for its synthesis can be conducted, and a comprehensive guide comparing different synthetic strategies can be developed.

Therefore, this guide must conclude that, at present, a comparison of "this compound" synthesis from the literature cannot be provided due to the unavailability of its chemical structure in published scientific research. Further investigation into the primary literature for the isolation and characterization of this specific compound is necessary before a meaningful synthetic comparison can be made. Researchers in possession of the structural information for "this compound" are encouraged to use that as a starting point for a detailed exploration of potential synthetic routes based on the extensive literature on the synthesis of other polyisoprenylated benzophenones.

Safety Operating Guide

Proper Disposal Procedures for Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for the chemical "Bombiprenone" was not found. This guide provides disposal procedures for Benzophenone , a similarly named compound. It is crucial to verify the identity of your chemical waste before proceeding with any disposal protocol.

This document provides essential safety and logistical information for the proper disposal of Benzophenone, targeting researchers, scientists, and drug development professionals. The following procedures are based on guidelines from safety data sheets and chemical waste management protocols.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Benzophenone.

PropertyValue
Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
Melting Point 49 °C
Boiling Point 305 °C
Dermal LD50 (Rabbit) 3535 mg/kg
Oral LD50 (Rat) >10 g/kg

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of Benzophenone is critical to ensure laboratory safety and environmental protection. As a substance suspected of causing cancer and being toxic to aquatic life, it must be managed as hazardous waste.[1][2] Do not dispose of Benzophenone down the drain or in regular trash.[3]

Personal Protective Equipment (PPE)

Before handling Benzophenone waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) must be worn. Inspect gloves for any signs of degradation before use.[2][4]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved dust respirator is necessary.[5]

Waste Collection and Storage
  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable option if it is in good condition.[1] The container must be compatible with Benzophenone.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Benzophenone," and any associated hazard pictograms. Do not use abbreviations.

  • Segregation: Store the Benzophenone waste separately from incompatible materials, such as strong oxidizing and reducing agents.[6]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][7] The container must be kept tightly closed except when adding waste.[5]

Disposal Request and Pickup
  • Licensed Disposal Service: Benzophenone waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4]

  • Documentation: Complete all required waste disposal forms as per your institution's and local regulations.

  • Do Not Mix: Do not mix Benzophenone waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]

Spill Cleanup

In the event of a Benzophenone spill:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Cleanup: Carefully sweep up the spilled solid material to avoid creating dust.[8] Place the collected material into a sealed and labeled container for disposal as hazardous waste.[8]

  • Decontamination: After the solid material has been removed, clean the spill area.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Benzophenone.

BenzophenoneDisposal start Start: Benzophenone Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe spill Spill Occurs start->spill collect Step 2: Collect Waste in a Labeled, Compatible Container ppe->collect store Step 3: Store in a Designated Cool, Dry, Ventilated Area collect->store request Step 4: Arrange for Disposal with Licensed Waste Service/EHS store->request pickup Step 5: Professional Waste Service Collects Waste request->pickup end_disposal End: Proper Disposal pickup->end_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Emergency Procedure spill_cleanup->collect

Caption: Workflow for the safe disposal of Benzophenone waste.

References

Essential Safety and Handling Protocols for Bombiprenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for "Bombiprenone" is not publicly available. The following guidance is based on general best practices for handling hazardous chemicals and incorporates specific recommendations for Benzophenone, a compound with known hazardous properties, as a surrogate. Researchers must consult the specific SDS for any new or unfamiliar compound and perform a risk assessment before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for similar compounds.

Activity Required PPE Rationale
Handling Solids (weighing, transferring) - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat- Closed-toe shoesPrevents skin and eye contact with dust particles.
Working with Solutions (mixing, dissolving) - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles or a face shield worn over safety glasses- Chemical-resistant lab coat or apron- Closed-toe shoesProtects against splashes and direct skin/eye contact with the liquid.
High-Energy Operations (heating, sonicating) - Heavy-duty, chemical-resistant gloves- Face shield worn over chemical splash goggles- Flame-resistant lab coat- Closed-toe shoesProvides enhanced protection from potential explosions, splashes, or exothermic reactions.
Cleaning Spills - Chemical-resistant gloves- Chemical splash goggles- Respiratory protection (if dust or aerosols are generated)- Disposable coverallsMinimizes exposure during cleanup of potentially high concentrations of the chemical.

Key Considerations for PPE:

  • Glove Selection: Always use unlined, chemical-resistant gloves.[1] Disposable nitrile gloves offer good protection for short-term handling of a wide range of chemicals.[2] For prolonged contact or when handling concentrates, more robust gloves like neoprene or butyl rubber may be necessary.[1] Never use leather or cotton gloves as they can absorb and hold chemicals.[1]

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[1] In situations with a splash hazard, chemical splash goggles are required. For high-risk activities, a face shield should be worn over safety glasses or goggles.[2]

  • Protective Clothing: A lab coat should be worn and fully buttoned to cover as much skin as possible.[2] For highly toxic substances, a clean, dry protective suit that covers the entire body from wrists to ankles may be necessary.[1]

  • Respiratory Protection: If engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols, a respirator may be required.[2] A proper fit test and medical evaluation are necessary before using a respirator.[1][2]

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound once available.
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure that all necessary PPE is available and in good condition.
  • Have a spill kit readily accessible.

2. Handling:

  • Wash hands thoroughly before and after handling the chemical.
  • Don the appropriate PPE as outlined in the table above.
  • When weighing or transferring solid this compound, do so in a manner that minimizes dust generation.
  • When working with solutions, add the solid to the liquid slowly to avoid splashing.
  • Keep containers of this compound closed when not in use.

3. Post-Handling:

  • Decontaminate the work area after use.
  • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of properly.
  • Wash hands and face thoroughly after removing PPE.
  • Contaminated reusable PPE should be cleaned according to the manufacturer's instructions before reuse.[3]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."

  • Disposal Procedures: Follow your institution's specific procedures for hazardous waste disposal. Do not pour this compound down the drain or dispose of it in the regular trash.[4]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.

  • Spills: For small spills, use an appropriate absorbent material from a spill kit and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

V. Experimental Protocols and Visualizations

To ensure a comprehensive understanding of safety protocols, the following workflow illustrates the hierarchy of controls for managing chemical hazards. This is a fundamental concept in laboratory safety.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for managing chemical exposure risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.